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Foundational

An In-depth Technical Guide to the Structural Properties and Characterization of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction Pyrazole carboxylic acids represent a significant class of heterocyclic compounds, widely recognized for their diverse biological activities, i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carboxylic acids represent a significant class of heterocyclic compounds, widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide focuses on the structural properties and characterization of a specific derivative, 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid. The strategic placement of a bulky tert-butyl group and a methyl group on the pyrazole ring is anticipated to influence its physicochemical properties, such as solubility and bioavailability, making it a compound of interest in medicinal chemistry and drug discovery.[3][4] This document provides a comprehensive overview of the synthetic approaches and detailed analytical techniques for the thorough characterization of this molecule.

Synthesis and Purification

The synthesis of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid can be approached through several established methods for pyrazole ring formation. A common and effective strategy involves the condensation of a β-dicarbonyl compound with hydrazine or its derivatives. For the target molecule, a plausible synthetic route begins with the Claisen condensation of pinacolone and diethyl oxalate, followed by methylation and subsequent cyclization with hydrazine hydrate. The final step would be the hydrolysis of the resulting ester to yield the carboxylic acid.

A generalized synthetic workflow is depicted below:

Synthesis_Workflow reagent1 Pinacolone + Diethyl Oxalate intermediate1 β-ketoester reagent1->intermediate1 Claisen Condensation intermediate2 Methylated β-ketoester intermediate1->intermediate2 Methylation reagent2 Methylating Agent (e.g., CH3I) intermediate3 Ethyl 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylate intermediate2->intermediate3 Cyclization reagent3 Hydrazine Hydrate product 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid intermediate3->product Hydrolysis reagent4 Base Hydrolysis (e.g., NaOH)

Caption: Generalized synthetic workflow for 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid.

Purification of the final product is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a crystalline solid. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and melting point determination.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to provide key signals confirming the presence of the tert-butyl, methyl, and pyrazole ring protons. The tert-butyl group will appear as a sharp singlet at approximately 1.3 ppm. The methyl group attached to the pyrazole ring will also be a singlet, likely in the range of 2.2-2.5 ppm.[5] The pyrazole NH proton will exhibit a broad singlet at a downfield chemical shift, typically above 10 ppm, due to its acidic nature. The carboxylic acid proton will also present as a broad singlet at a very downfield region, often above 12 ppm.[5]

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon environment. The quaternary carbon of the tert-butyl group is expected around 32 ppm, with the methyl carbons of this group appearing around 30 ppm.[6] The methyl group on the pyrazole ring will have a signal in the range of 10-15 ppm. The pyrazole ring carbons will resonate in the aromatic region, with the carboxylic acid carbonyl carbon appearing significantly downfield, typically above 160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present. A very broad O-H stretching band for the carboxylic acid will dominate the region from 2500 to 3300 cm⁻¹.[7][8] The C=O stretching vibration of the carboxylic acid will be observed as a strong, sharp peak around 1700-1725 cm⁻¹.[7][8] C-H stretching vibrations from the tert-butyl and methyl groups will appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.

Functional Group Expected IR Absorption Range (cm⁻¹) Appearance
Carboxylic Acid O-H2500 - 3300Very Broad
Carboxylic Acid C=O1700 - 1725Strong, Sharp
Alkyl C-H2850 - 2960Medium to Strong
Pyrazole Ring C=N, C=C1400 - 1600Medium to Weak
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₄N₂O₂ = 182.22 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Common fragmentation patterns may include the loss of the carboxylic acid group and fragmentation of the tert-butyl group.

Crystallographic Analysis

Experimental Protocols

General Synthesis of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid
  • Esterification: React the appropriate β-ketoester with a methylating agent in the presence of a base to introduce the methyl group at the 4-position of the pyrazole precursor.

  • Cyclization: Reflux the methylated β-ketoester with hydrazine hydrate in ethanol to form the pyrazole ring.

  • Hydrolysis: Hydrolyze the resulting ethyl ester with an aqueous solution of sodium hydroxide.

  • Acidification: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: Filter the crude product and recrystallize from a suitable solvent.

Characterization_Workflow start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry (EI-MS, HRMS) start->ms xrd Single-Crystal X-ray Diffraction (optional) start->xrd data_analysis Data Analysis and Structural Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis xrd->data_analysis

Caption: Workflow for the structural characterization of the target compound.

Spectroscopic Analysis
  • NMR: Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • IR: Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

  • MS: Analyze the sample using an EI-MS or ESI-MS instrument to determine the molecular weight and fragmentation pattern.

Conclusion

The structural characterization of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid relies on a synergistic application of synthetic chemistry and modern analytical techniques. The insights gained from NMR, IR, and mass spectrometry, potentially complemented by X-ray crystallography, provide a comprehensive understanding of its molecular architecture. This detailed structural information is paramount for its potential development in pharmaceutical and agrochemical applications.[3]

References

  • Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. [Link]

  • Bentham Science. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

  • Bentham Science Publishers. Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid. [Link]

  • PubMed. Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid. [Link]

  • Asian Journal of Chemistry. Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. [Link]

  • Kuujia.com. Cas no 376387-68-7 (1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid). [Link]

  • PMC. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • ResearchGate. The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. [Link]

  • PubChemLite. 5-(4-tert-butylphenyl)-1h-pyrazole-3-carboxylic acid. [Link]

  • PMC. CRYSTAL STRUCTURE OF 3-tert-BUTYL- PYRAZOLO[5,1-с][3][10]TRIAZINE-3,4-DIYL DICARBOXYLATES. [Link]

  • PMC. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

  • PubChem. Methyl 1H-pyrazole-3-carboxylate. [Link]

  • ResearchGate. 1H–pyrazole–3–carboxylic acid: Experimental and computational study. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]

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Exploratory

physicochemical properties of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic Acid and Related Analogues Abstract Introduction and Scientific Context The pyrazole ring is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic Acid and Related Analogues

Abstract

Introduction and Scientific Context

The pyrazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its metabolic stability and versatile biological activities.[1] Carboxylic acid-substituted pyrazoles, in particular, serve as crucial building blocks for pharmaceuticals and agrochemicals, with applications ranging from anti-inflammatory agents to herbicides.[2]

This guide focuses on the specific, yet sparsely documented, molecule 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid . Its structure combines several key functional groups that are expected to dictate its physicochemical behavior:

  • A pyrazole core , providing aromaticity, hydrogen bonding capabilities, and a site for potential tautomerism.[1]

  • A carboxylic acid group , the primary acidic center, crucial for salt formation, solubility modulation, and target binding.

  • A tert-butyl group , which significantly increases steric bulk and lipophilicity, impacting solubility and membrane permeability.

  • A methyl group , which adds to the molecule's lipophilic character.

Understanding the interplay of these groups is paramount for predicting the molecule's absorption, distribution, metabolism, and excretion (ADME) profile and for designing effective formulation and delivery strategies.

Molecular Structure and Physicochemical Properties

Chemical Structure and Tautomerism

The fundamental structure of the target compound is presented below. A critical feature of 1H-pyrazoles is the potential for prototropic tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen centers. This equilibrium can be influenced by the solvent, pH, and the nature of the substituents.

synthesis_workflow start Substituted 1,3-Dicarbonyl Precursor step1 Cyclocondensation (e.g., in Ethanol) start->step1 hydrazine Hydrazine Hydrate hydrazine->step1 intermediate Pyrazole Ester Intermediate step1->intermediate step2 Saponification (e.g., NaOH) intermediate->step2 step3 Acidification (e.g., HCl) step2->step3 product Final Product: 5-(tert-butyl)-4-methyl-1H- pyrazole-3-carboxylic acid step3->product

Caption: General synthetic workflow for pyrazole carboxylic acids.

Experimental Protocols for Physicochemical Characterization

To validate the predicted properties and provide a robust data package for regulatory or research purposes, the following standard experimental protocols are recommended.

Determination of Thermodynamic Solubility

This protocol determines the equilibrium solubility of the compound in a given solvent, a critical parameter for drug development.

Methodology: Shake-Flask Method

  • Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed, clear glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid must be visually confirmed.

  • Phase Separation: Cease agitation and allow the suspension to settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid.

  • Sampling and Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable mobile phase for analysis.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.

solubility_workflow A Add excess solid to solvent B Agitate at constant T (24-48h) A->B C Centrifuge to separate phases B->C D Sample supernatant C->D E Dilute sample D->E F Quantify via HPLC-UV E->F G Calculate Solubility F->G

Caption: Workflow for thermodynamic solubility determination.

Determination of pKa via Potentiometric Titration

The pKa is a measure of a molecule's acidity and is fundamental to predicting its ionization state at different pH values.

Methodology: Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a mixture of water and a co-solvent (e.g., methanol or DMSO) if aqueous solubility is low.

  • Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Insert a calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M NaOH).

  • Titration: Add small, precise increments of the titrant to the solution. After each addition, allow the pH reading to stabilize and record the pH value and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve. It corresponds to the pH at the half-equivalence point (the point where half of the acid has been neutralized). The first derivative of the curve (ΔpH/ΔV) can be plotted against volume to precisely identify the equivalence point.

pka_workflow A Dissolve compound in aqueous co-solvent B Titrate with standardized base (e.g., NaOH) A->B C Record pH after each titrant addition B->C D Plot pH vs. Volume of Titrant C->D E Identify half- equivalence point D->E F pKa = pH at half-equivalence point E->F

Caption: Workflow for pKa determination via potentiometric titration.

Determination of logP (Lipophilicity)

The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

Methodology: Shake-Flask Method

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the compound in one of the pre-saturated phases (typically the one in which it is more soluble).

  • Partitioning: Add a known volume of the stock solution to a known volume of the other pre-saturated phase in a sealed vessel.

  • Equilibration: Shake the vessel for a sufficient time (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

logp_workflow A Prepare pre-saturated n-octanol and water B Dissolve compound and mix the two phases A->B C Shake to equilibrate B->C D Centrifuge to separate phases C->D E Measure concentration in each phase (Coct, Cwat) D->E F Calculate logP = log10(Coct / Cwat) E->F

Caption: Workflow for logP determination via the shake-flask method.

Safety and Handling

Based on safety data sheets (SDS) for similar pyrazole carboxylic acids, this compound should be handled with care. [3][4][5]* Hazards: Likely to cause skin and serious eye irritation. May be harmful if swallowed or inhaled. [3][5]* Precautions: Use in a well-ventilated area or with local exhaust ventilation. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

Conclusion

5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid is a molecule with significant potential, possessing structural motifs common to many bioactive compounds. While direct experimental data is currently lacking, this guide provides a robust framework for understanding its likely physicochemical properties based on established chemical principles and data from close structural analogues. The tert-butyl group is expected to render the molecule significantly lipophilic, while the carboxylic acid and pyrazole N-H provide sites for polar interactions and ionization. The detailed experimental protocols provided herein offer a clear path for the empirical validation of these predicted properties, enabling its effective development in pharmaceutical or agrochemical applications.

References

  • The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. (URL: [Link])

  • 5-tert-Butyl-1H-pyrazole-3-carboxylic acid, 97% | 83405-71-4 - J&K Scientific. (URL: [Link])

  • 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem. (URL: [Link])

  • Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem. (URL: [Link])

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. (URL: [Link])

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. (URL: [Link])

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google P
  • Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives - Arkat USA. (URL: [Link])

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine - Organic Syntheses. (URL: [Link])

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Foundational

5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid mechanism of action in biological systems

An In-Depth Technical Guide to the Biological Mechanism of Action of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic Acid and its Derivatives Abstract This technical guide provides a comprehensive analysis of the putati...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Mechanism of Action of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic Acid and its Derivatives

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid, a member of the pharmacologically significant pyrazole class of heterocyclic compounds. Drawing upon the extensive body of research on pyrazole derivatives, this document posits that the primary biological target of this compound is Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH disrupts the synthesis of essential building blocks for DNA and RNA, leading to potent anti-proliferative and immunomodulatory effects. This guide will elucidate the intricacies of this mechanism, detail robust experimental protocols for its validation, and provide field-proven insights for researchers and drug development professionals.

Introduction: The Therapeutic Potential of Pyrazole Carboxylic Acids

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The versatility of the pyrazole ring allows for fine-tuning of steric and electronic properties, making it a valuable starting point for the synthesis of targeted bioactive molecules.[1][2] The subject of this guide, 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid, possesses key structural features—a bulky tert-butyl group, a methyl substituent, and a carboxylic acid moiety—that are suggestive of specific interactions with biological targets.[1] While direct studies on this specific molecule are not extensively documented, the broader class of pyrazole carboxylic acid derivatives has been a fertile ground for drug discovery.[3]

Proposed Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Based on extensive evidence from structurally related pyrazole-based compounds, the most probable mechanism of action for 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid is the inhibition of Dihydroorotate Dehydrogenase (DHODH).[4][5] DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[5][6] This pathway is essential for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are fundamental components of DNA and RNA.[4]

The Critical Role of the De Novo Pyrimidine Biosynthesis Pathway

Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for nucleotides to support DNA replication and RNA synthesis.[5][6] The de novo pyrimidine biosynthesis pathway is therefore a critical metabolic route for these cells. By targeting DHODH, small molecule inhibitors can effectively starve these cells of the necessary building blocks for proliferation.[5] This selective pressure on rapidly dividing cells forms the basis for the therapeutic applications of DHODH inhibitors in oncology and autoimmune diseases.[5][7]

Molecular Interactions and Enzyme Inhibition

DHODH inhibitors typically bind to the enzyme's active site or a nearby quinone-binding site, preventing the substrate, dihydroorotate, from being oxidized.[5] The carboxylic acid group of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid is likely to play a crucial role in coordinating with key residues within the DHODH active site, while the tert-butyl and methyl groups may engage in hydrophobic interactions, enhancing binding affinity and specificity.[4] The inhibition of DHODH leads to a depletion of the pyrimidine nucleotide pool, resulting in cell cycle arrest and apoptosis in rapidly dividing cells.[6]

Cellular Consequences of DHODH Inhibition

The downstream effects of DHODH inhibition are profound and therapeutically relevant:

  • Anti-proliferative Effects: By limiting the availability of pyrimidines, DHODH inhibitors halt the proliferation of cancer cells and activated immune cells.[5][6] This is the primary mechanism behind their investigation as anticancer and immunosuppressive agents.

  • Immunomodulation: The proliferation of T and B lymphocytes is central to the pathogenesis of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[5] DHODH inhibitors, like the approved drugs leflunomide and its active metabolite teriflunomide, suppress the expansion of these immune cells, thereby reducing inflammation and disease progression.[5]

  • Antiviral Activity: Viruses are obligate intracellular parasites that rely on the host cell's machinery for replication, including the nucleotide synthesis pathways.[5] By depleting the host cell's pyrimidine pool, DHODH inhibitors can indirectly inhibit viral replication, making them a promising class of broad-spectrum antiviral agents.[5]

Experimental Validation of the DHODH Inhibition Mechanism

To rigorously test the hypothesis that 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid acts as a DHODH inhibitor, a series of well-defined experiments are required.

In Vitro DHODH Enzyme Activity Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified DHODH.

Protocol:

  • Reagents: Recombinant human DHODH, dihydroorotate (substrate), 2,6-dichloroindophenol (DCIP) (electron acceptor), coenzyme Q10, and the test compound.

  • Procedure:

    • In a 96-well plate, combine DHODH enzyme, coenzyme Q10, and varying concentrations of the test compound.

    • Initiate the reaction by adding dihydroorotate and DCIP.

    • Monitor the reduction of DCIP over time by measuring the decrease in absorbance at 600 nm.

    • Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of DHODH activity.

Cellular Proliferation Assay

This assay assesses the impact of the compound on the growth of rapidly dividing cells.

Protocol:

  • Cell Lines: Use cancer cell lines (e.g., HL-60 leukemia cells) or activated primary lymphocytes.

  • Procedure:

    • Seed cells in 96-well plates and treat with a range of concentrations of the test compound.

    • Incubate for 48-72 hours.

    • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

    • To confirm the mechanism, perform a rescue experiment by co-treating the cells with the test compound and uridine or orotic acid.[6] If the compound's anti-proliferative effect is due to DHODH inhibition, the addition of these downstream products of the pyrimidine pathway should rescue cell growth.[6]

Metabolomic Analysis of Intracellular Nucleotide Pools

This advanced technique provides direct evidence of the compound's impact on pyrimidine biosynthesis.

Protocol:

  • Sample Preparation: Treat cells with the test compound for a defined period.

  • Metabolite Extraction: Lyse the cells and extract the intracellular metabolites.

  • LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of dihydroorotate, orotate, and downstream pyrimidine nucleotides.

  • Data Analysis: A potent DHODH inhibitor will cause a significant accumulation of the substrate, dihydroorotate, and a corresponding decrease in the product, orotate, and subsequent pyrimidine nucleotides.[6]

Visualizing the Mechanism and Experimental Workflows

Diagram 1: The De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition

G cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitor Mechanism of Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP dUMP dUMP UDP->dUMP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA dTMP dTMP dUMP->dTMP dTMP->DNA_RNA Inhibitor 5-(tert-butyl)-4-methyl-1H- pyrazole-3-carboxylic acid Inhibitor->Dihydroorotate Inhibits

Caption: DHODH catalyzes the conversion of Dihydroorotate to Orotate.

Diagram 2: Experimental Workflow for Mechanism Validation

G cluster_workflow Mechanism of Action Validation Workflow start Hypothesis: Compound inhibits DHODH enzymatic_assay In Vitro DHODH Enzyme Assay start->enzymatic_assay cell_proliferation Cellular Proliferation Assay start->cell_proliferation confirmation Mechanism Confirmed enzymatic_assay->confirmation IC50 determination rescue_experiment Rescue Experiment (Uridine/Orotate) cell_proliferation->rescue_experiment metabolomics Metabolomic Analysis (LC-MS/MS) cell_proliferation->metabolomics rescue_experiment->confirmation Growth rescue observed metabolomics->confirmation Dihydroorotate accumulation

Caption: A multi-pronged approach to validate DHODH inhibition.

Conclusion

While direct experimental data for 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid is emerging, a robust body of evidence points towards the inhibition of Dihydroorotate Dehydrogenase as its primary mechanism of action. This places the compound within a class of molecules with significant therapeutic potential in oncology, immunology, and virology. The experimental framework detailed in this guide provides a clear and validated path for confirming this mechanism and advancing the development of this and related pyrazole derivatives. The continued exploration of DHODH inhibitors offers promising avenues for the discovery of novel therapeutics for a range of challenging diseases.[5]

References

  • Patsnap Synapse. (2024, June 21). What are DHODH inhibitors and how do they work? [Link]

  • Mori, M., et al. (2017). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Scientific Reports, 7(1), 1-11. [Link]

  • Gümüş, F. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Current Organic Synthesis, 17(1), 2-13. [Link]

  • Chem-Impex. 5-tert-Butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. [Link]

  • Pawar, S. S., & Sekar, N. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(4), 421-432. [Link]

  • Abdel-Wahab, B. F., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Archiv der Pharmazie, 342(6), 344-351. [Link]

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Exploratory

Pharmacokinetic and Bioavailability Profiling of Novel Pyrazole Carboxylic Acids: A Methodological Whitepaper on 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid

An In-Depth Technical Guide for Researchers and Drug Development Professionals Senior Application Scientist Note: Publicly available pharmacokinetic data for the specific molecule, 5-(tert-butyl)-4-methyl-1H-pyrazole-3-c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Senior Application Scientist Note: Publicly available pharmacokinetic data for the specific molecule, 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid, is scarce. Therefore, this guide has been structured as a comprehensive methodological framework. It details the requisite studies, explains the scientific rationale behind each step, and provides validated protocols that a drug development team would execute to thoroughly characterize the pharmacokinetics and bioavailability of this, or a structurally similar, novel chemical entity. This approach ensures that while we cannot report existing data, we can provide a robust, scientifically-grounded roadmap for generating that data.

Introduction: The Critical Path of a Pyrazole Derivative

Pyrazole derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1] Their journey from discovery to clinical application, however, is critically dependent on a favorable pharmacokinetic (PK) profile. Poor absorption, rapid metabolism, or inefficient distribution can terminate the development of an otherwise potent compound. This guide provides a detailed, experience-driven approach to elucidating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid. We will proceed from foundational in vitro assays to definitive in vivo studies, emphasizing the logic that connects each phase of the investigation.

Part 1: Foundational In Vitro and Physicochemical Profiling

Before any in vivo studies are conducted, a baseline understanding of the molecule's intrinsic properties is essential. These in vitro experiments are cost-effective, high-throughput, and provide the foundational data needed to design intelligent and efficient animal studies. They act as the first filter, identifying potential liabilities early in the development process.

Physicochemical Characterization: The Molecule's Identity

The compound's fundamental chemical nature dictates its behavior in biological systems. These initial tests are non-negotiable.

  • Aqueous Solubility: This is the most fundamental property. A drug must be in solution to be absorbed. The carboxylic acid moiety suggests pH-dependent solubility.

  • Lipophilicity (LogP/LogD): This measures the compound's preference for a lipid versus an aqueous environment. It is a key predictor of membrane permeability, plasma protein binding, and volume of distribution. LogD, measured at physiological pH, is often more relevant than LogP.

  • pKa: The acid dissociation constant will determine the compound's ionization state in different compartments of the body (e.g., stomach at pH ~2 vs. intestine at pH ~6.8). The ionized form is typically more soluble, while the neutral form is more permeable.

Table 1: Essential Physicochemical & In Vitro ADME Parameters

ParameterExperimental MethodRationale & Causality
Aqueous Solubility pH-solubility profile (shake-flask method)Determines if the compound will dissolve in the gastrointestinal tract. Poor solubility is a primary cause of low oral bioavailability.
Lipophilicity (LogD at pH 7.4) Octanol-water partition (shake-flask or HPLC)Predicts ability to cross lipid membranes. A LogD between 1 and 3 is often ideal for oral absorption.
pKa Potentiometric titration or UV-spectroscopyDefines the ionization state across physiological pH, directly impacting both solubility and permeability.
In Vitro Permeability (Papp) Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assayPAMPA assesses passive diffusion. The Caco-2 assay is the gold standard, evaluating both passive and active transport mechanisms.
Metabolic Stability (t½, CLint) Liver Microsomal or Hepatocyte IncubationsMeasures the rate of metabolism by key drug-metabolizing enzymes (e.g., Cytochrome P450s). A short half-life suggests rapid clearance and potential for low oral bioavailability.
Plasma Protein Binding (% Bound) Equilibrium Dialysis or UltracentrifugationDetermines the fraction of drug bound to plasma proteins (like albumin). Only the unbound fraction is free to exert a pharmacological effect and be metabolized or excreted.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay predicts the extent of "first-pass" metabolism in the liver, a major determinant of oral bioavailability.

  • Preparation: A reaction mixture is prepared in a 96-well plate containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and the test compound (e.g., 1 µM).

  • Pre-incubation: The plate is pre-incubated at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system. NADPH is a required cofactor for Cytochrome P450 enzymes.

  • Time-Point Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (a compound of similar structure used for analytical normalization).

  • Analysis: Samples are centrifuged to pellet the protein. The supernatant is analyzed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound.

  • Data Interpretation: The percentage of compound remaining is plotted against time on a semi-logarithmic scale. The slope of this line is used to calculate the in vitro half-life (t½).

Part 2: Definitive In Vivo Pharmacokinetic Studies

In vivo studies provide the integrated, whole-organism data that is the ultimate measure of a drug's PK profile. The choice of species (typically rodents, like rats, for initial studies) is a key consideration.

Study Design: The Intravenous vs. Oral Paradigm

To determine absolute oral bioavailability, the compound must be administered via two routes in separate groups of animals:

  • Intravenous (IV) Bolus: This route introduces the drug directly into the systemic circulation. By definition, bioavailability from an IV dose is 100%. This arm of the study is essential as it provides the benchmark against which the oral dose is compared. It allows for the determination of true clearance (CL) and volume of distribution (Vd).

  • Oral Gavage (PO): This route mimics the intended clinical route of administration for most drugs. The resulting plasma concentration curve reflects the combined processes of absorption, distribution, and elimination.

bioavailability_workflow cluster_iv Intravenous (IV) Arm cluster_po Oral (PO) Arm IV_Dose Administer IV Dose (e.g., 1 mg/kg) IV_Sampling Collect Serial Blood Samples IV_Dose->IV_Sampling IV_Analysis Analyze Plasma (LC-MS/MS) IV_Sampling->IV_Analysis AUC_IV Calculate AUC_IV IV_Analysis->AUC_IV Bioavailability Calculate Absolute Bioavailability (F%) F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 AUC_IV->Bioavailability PO_Dose Administer PO Dose (e.g., 10 mg/kg) PO_Sampling Collect Serial Blood Samples PO_Dose->PO_Sampling PO_Analysis Analyze Plasma (LC-MS/MS) PO_Sampling->PO_Analysis AUC_PO Calculate AUC_PO PO_Analysis->AUC_PO AUC_PO->Bioavailability

Caption: Workflow comparing IV and PO arms to determine absolute bioavailability (F%).

Bioanalytical Method: The Key to Accurate Data

The quantification of the drug in plasma requires a highly specific, sensitive, and validated bioanalytical method, almost universally LC-MS/MS. Method validation must be performed according to regulatory guidelines (e.g., FDA or ICH M10) and includes assessment of:

  • Selectivity: Differentiating the analyte from endogenous plasma components.

  • Accuracy & Precision: Ensuring the measured values are correct and reproducible.

  • Linearity: Establishing a reliable concentration range.

  • Recovery & Matrix Effects: Understanding how the extraction process and the plasma itself affect the measurement.

  • Stability: Confirming the compound does not degrade in plasma during collection, storage, and processing.[2][3][4]

Data Analysis: From Concentration-Time to Actionable Insights

The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to derive key PK parameters.

Table 2: Primary Pharmacokinetic Parameters and Their Interpretation

ParameterDescriptionClinical/Development Significance
Cmax Maximum observed plasma concentration (after PO dose)Indicates rate of absorption. A high Cmax may be linked to efficacy or acute toxicity.
Tmax Time at which Cmax is observed (after PO dose)A short Tmax indicates rapid absorption.
AUC Area Under the plasma concentration-time CurveRepresents total systemic drug exposure. It is the primary parameter for bioavailability and bioequivalence assessments.
CL Clearance (from IV dose)The volume of plasma cleared of the drug per unit time. It reflects the efficiency of elimination processes (metabolism + excretion).
Vdss Volume of Distribution at steady-state (from IV dose)An apparent volume that indicates the extent of drug distribution into tissues versus remaining in the plasma. A large Vd suggests extensive tissue distribution.
Elimination Half-LifeThe time required for the plasma concentration to decrease by 50%. It is a key determinant of the dosing interval.
F (%) Absolute Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation. A high F% (>50%) is generally desirable.

Part 3: Logical Decision Making and Next Steps

The results from the initial PK study guide the subsequent development strategy.

pk_decision_tree Start Initial Rat PK Data (IV & PO) Bioavailability Is Bioavailability (F%) > 30%? Start->Bioavailability HalfLife Is Half-Life (t½) Appropriate for Dosing? Bioavailability->HalfLife Yes Formulation Investigate Formulation (Solubility Enhancement) Bioavailability->Formulation No (Likely Absorption Issue) Clearance Is Clearance (CL) Low to Moderate? HalfLife->Clearance Yes MedChem Medicinal Chemistry Effort (Block Metabolism) HalfLife->MedChem No (Likely Metabolism Issue) Proceed Proceed to Efficacy Models & Dose-Ranging Studies Clearance->Proceed Yes Clearance->MedChem No (High Metabolism)

Caption: A decision-making tree based on initial in vivo pharmacokinetic results.

  • Low Bioavailability (F% < 10-20%): The cause must be investigated. Is it poor solubility (formulation issue) or high first-pass metabolism (in vitro stability data will give clues)? A Caco-2 permeability assay could also point to poor absorption or active efflux.

  • High Clearance (CL): This indicates rapid elimination from the body, leading to a short half-life. The primary route of clearance (hepatic metabolism vs. renal excretion) should be determined. Metabolite identification studies would be the next logical step.

  • Very Short Half-Life (t½): This may necessitate frequent dosing, which is undesirable. Medicinal chemistry efforts may be required to block metabolic soft spots on the molecule.

Conclusion

Characterizing the pharmacokinetics and bioavailability of a novel entity like 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid is a systematic, multi-stage process. It begins with fundamental physicochemical and in vitro ADME screening to build a foundational understanding and design efficient in vivo experiments. The definitive IV/PO study in a relevant preclinical species provides the critical parameters (F%, CL, t½) that dictate the future of the compound. By interpreting this data within a logical framework, drug development teams can make informed decisions, whether to advance the compound, pursue formulation or medicinal chemistry solutions, or terminate a candidate with an intractable PK profile. This rigorous, step-wise evaluation is fundamental to translating a promising molecule into a viable therapeutic agent.

References

  • MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Accessed from a search result which discusses the versatility of the pyrazole core in medicinal chemistry.[1]

  • RSC Publishing. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. This article provides context for the development of pyrazole-based compounds, highlighting the importance of metabolic stability.

  • RSC Publishing. Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. This paper illustrates the integration of ADME/PK studies in a drug discovery program for a pyrazole derivative.[5]

  • PubMed. (2012, October 15). Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. Provides examples of the pharmacological relevance of pyrazole carboxylic acid derivatives.[6]

  • PubMed Central. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Describes the synthesis and characterization of a related pyrazole carboxylic acid.[7]

  • Bantam Pharmaceutical, et al. (2017, September 15). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. This study discusses the oral bioavailability of a complex pyrazole derivative, showing its importance in drug development.[8]

  • PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. This review provides a comprehensive background on the analytical techniques required to quantify carboxylic acids like the topic compound in biological matrices.[2]

  • ResearchGate. (2019, January 23). Liquid Chromatography Based Methods for Analysis of Disease-Modifying Antirheumatic Drugs (DMARDs) in Biological Matrices. Offers detailed examples of sample preparation and LC-based analysis in biological fluids.[3]

  • A review on biological matrices and analytical methods used for determination of drug of abuse. (2011, August 11). This article reviews various bioanalytical techniques and sample preparation methods like SPE and LLE applicable to PK studies.[4]

Sources

Foundational

Advanced Handling and Synthetic Integration of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid

Executive Summary As a Senior Application Scientist specializing in heterocyclic building blocks, I frequently integrate pyrazole derivatives into the design of kinase inhibitors, GPCR ligands, and advanced agrochemicals...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in heterocyclic building blocks, I frequently integrate pyrazole derivatives into the design of kinase inhibitors, GPCR ligands, and advanced agrochemicals. The compound 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1779426-71-9) represents a highly specialized, sterically congested scaffold. Handling this compound requires more than just reading a Safety Data Sheet (SDS); it requires a fundamental understanding of how its structural topology dictates its physical hazards, stability, and chemical reactivity.

This technical guide synthesizes structural causality with field-proven methodologies, providing researchers with a self-validating system for the safe handling and synthetic application of this unique pyrazole derivative.

Chemical Profile & Structural Causality

To handle a chemical safely and effectively, one must first understand the "why" behind its physical properties.

Quantitative Chemical Profile
PropertyValue
CAS Number 1779426-71-9
Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
Appearance Solid (Powder/Crystals)
SMILES O=C(C1=NNC(C(C)(C)C)=C1C)O
The Causality of the Scaffold
  • The C4-Methyl Group: In drug discovery, the C4 position of unsubstituted pyrazoles is a notorious site for cytochrome P450-mediated oxidation. Methylating this position blocks this metabolic liability, enhancing in vivo half-life. However, it also creates a rigid steric wall adjacent to the C3-carboxylic acid.

  • The C5-tert-butyl Group: The bulky tert-butyl group forces the molecule into highly specific spatial conformations, which is highly desirable for locking molecular geometry in target protein binding pockets. However, this extreme steric bulk significantly shields the pyrazole NH and the C3-carboxylic acid, drastically reducing their nucleophilicity and electrophilicity, respectively.

Safety Data, GHS Classification & Causality

Standard safety guidelines list hazards, but understanding the mechanism of these hazards ensures better laboratory compliance. According to supplier safety data , this compound is classified as a GHS Category 2 Irritant.

GHS Hazard Summary
GHS CodeHazard StatementMechanistic Causality
H302 Harmful if swallowedThe lipophilic tert-butyl group enhances gastrointestinal absorption, allowing the acidic moiety to disrupt systemic pH and cellular function.
H315 Causes skin irritationHigh lipophilicity allows the compound to penetrate the stratum corneum, carrying the carboxylic acid into epidermal layers where it causes localized protein denaturation.
H319 Causes serious eye irritationThe acidic proton (pKa ~4.5) rapidly lowers the pH of the aqueous tear film, causing immediate corneal irritation.
H335 May cause respiratory irritationFine crystalline dust can lodge in the mucosal lining of the respiratory tract, leading to localized acid-base disruption.
Self-Validating PPE Protocol

Do not rely on passive safety. Implement a self-validating feedback loop:

  • Engineering Controls: Always handle inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Barrier Protection: Wear nitrile gloves (minimum 4 mil thickness).

  • Validation Step: Post-weighing, inspect the fingertips of your gloves under a UV light or against a dark background. Any white powder residue indicates a breach in your spatial handling technique, requiring immediate glove replacement and workspace decontamination.

Handling, Storage, and Stability Guidelines

  • Storage Conditions: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen).

  • Causality: While the compound is a stable solid, the carboxylic acid moiety can form strong hydrogen-bonded dimers with atmospheric moisture. If moisture is absorbed, it will prematurely quench highly reactive coupling reagents (like HATU) during subsequent synthetic steps, leading to unexplained reaction failures.

  • Self-Validating Stability Check: Before using a batch stored for >6 months, dissolve 1 mg in LC-MS grade Methanol. Inject into an LC-MS system. A single sharp peak at m/z 183.1 [M+H]+ with no baseline degradation products validates batch integrity and confirms the absence of moisture-induced hydrolysis.

Experimental Methodology: HATU-Mediated Amide Coupling

Because of the severe steric hindrance imparted by the C4-methyl and C5-tert-butyl groups, standard coupling reagents (like EDC/HOBt) often fail, resulting in unreacted starting materials. HATU is the gold standard here because its 7-azabenzotriazole leaving group is highly reactive and uniquely accommodates sterically congested environments .

Step-by-Step Protocol
  • Preparation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid (1.0 equiv, 0.5 mmol) under an Argon atmosphere.

  • Activation: Add anhydrous DMF (3.0 mL) to dissolve the acid. Add HATU (1.2 equiv, 0.6 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 1.25 mmol).

    • Causality: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring pure base-mediated deprotonation without side reactions.

  • Self-Validation (In-Process Control): Stir for 15 to 30 minutes at 25°C. Remove a 5 µL aliquot, dilute in MeOH, and inject into the LC-MS. Do not proceed until you observe the mass of the active HOAt ester. This proves the steric barrier has been overcome.

  • Coupling: Once activation is confirmed, add the target amine (1.1 equiv, 0.55 mmol). If the amine is also sterically hindered, elevate the reaction temperature to 60°C.

  • Aqueous Workup: After 2-4 hours, quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na2SO4, and concentrate in vacuo.

Process Workflow Diagram

The following diagram maps the logical relationship between hazard mitigation, chemical activation, and self-validation during the handling and reaction of this compound.

G A 5-(tert-butyl)-4-methyl-1H-pyrazole- 3-carboxylic acid B Hazard Mitigation (Fume Hood, Gloves, Goggles) A->B GHS: H315, H319 C Carboxyl Activation (HATU, DIPEA, DMF) B->C Dissolution D Self-Validation (LC-MS: Active Ester Check) C->D 15-30 min E Amide Coupling (Add Amine, Stir) D->E Validated F Aqueous Workup (EtOAc/H2O Extraction) E->F Completion

Workflow for safe handling and HATU-mediated amide coupling of the sterically hindered pyrazole.

References

  • Synthesis of Fluorinated and Nonfluorinated Tebufenpyrad Analogues : "Synthesis of Fluorinated and Nonfluorinated Tebufenpyrad Analogues for the Study of Anti-angiogenesis MOA". Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Development of tailless homologue receptor (TLX) agonist chemical tools : "Development of tailless homologue receptor (TLX) agonist chemical tools". ChemRxiv. Available at:[Link]

Exploratory

Pyrazole-3-Carboxylic Acid Derivatives: Historical Discovery, Synthesis Pathways, and Therapeutic Applications

Executive Summary & Historical Context The pyrazole nucleus is a doubly unsaturated, five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms[1]. The foundational synthesis of substituted pyrazoles...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Historical Context

The pyrazole nucleus is a doubly unsaturated, five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms[1]. The foundational synthesis of substituted pyrazoles was first reported in 1883 by Knorr et al., who successfully reacted 1,3-dicarbonyl compounds with hydrazine derivatives[2],[1]. This seminal cyclocondensation approach laid the groundwork for modern heterocyclic chemistry.

Over the decades, pharmaceutical research shifted heavily toward pyrazole-3-carboxylic acid derivatives . The addition of the carboxylic acid moiety provides a versatile pharmacophore capable of extensive hydrogen bonding and diverse substitution patterns, which are critical for target protein binding[3]. Today, these derivatives are pivotal in the rational design of antimicrobial, anti-inflammatory, anticancer, and antiviral agents[2],[3].

Core Synthesis Pathways and Mechanistic Insights

The synthesis of pyrazole-3-carboxylic acid derivatives relies on highly regioselective pathways. The choice of pathway dictates the substitution pattern, functional group tolerance, and overall yield.

Cyclocondensation of 1,3-Dicarbonyls (The Knorr-Type Synthesis)

The most direct route involves the condensation of 1,3-diketones or diketo esters with hydrazines[2]. The regioselectivity of this reaction is governed by the differential electrophilicity of the two carbonyl carbons. Acid catalysis (e.g., HCl) is often employed to protonate the more electron-rich carbonyl, accelerating the nucleophilic attack by the primary amine of the hydrazine[4].

1,3-Dipolar Cycloaddition

This pathway utilizes diazo compounds (e.g., ethyl diazoacetate) reacting with alkenes or alkynes[5]. Gioiello et al. developed a highly efficient one-pot procedure utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in acetonitrile[5].

  • Mechanistic Causality: DBU acts as a sterically hindered, non-nucleophilic base that efficiently generates the reactive dipole from the diazo compound without engaging in competitive nucleophilic attacks. This ensures high regioselectivity, yielding pyrazole-5-carboxylates in 77–90% yield[5].

Ring Cleavage of Furan-2,3-diones

Furan-2,3-diones serve as excellent dielectrophilic precursors. Condensation with arylhydrazines in refluxing non-polar solvents (like benzene) leads to ring cleavage and subsequent intramolecular cyclization to form pyrazole-3-carboxylic acid derivatives[5],[6].

Synthesis_Pathways Start Precursor Molecules Path1 1,3-Dicarbonyls + Hydrazines Start->Path1 Path2 Furan-2,3-diones + Arylhydrazines Start->Path2 Path3 Diazo Compounds + Alkenes Start->Path3 Mech1 Cyclocondensation (Acid Catalyzed) Path1->Mech1 Mech2 Ring Cleavage & Intramolecular Cyclization Path2->Mech2 Mech3 1,3-Dipolar Cycloaddition Path3->Mech3 Product Pyrazole-3-Carboxylic Acid Derivatives Mech1->Product Regioselective Mech2->Product High Yield (45-65%) Mech3->Product Mild Conditions

Caption: Overview of primary synthetic routes for pyrazole-3-carboxylic acid derivatives.

Step-by-Step Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, where the physical or chemical state at each step confirms the success of the previous manipulation.

Protocol 1: Synthesis of 1-(quinolin-2-yl)-5-(4-methylphenyl)pyrazole-3-carboxylic acid[4]

Purpose: Generation of a potent anticancer derivative targeting human carcinoma cell lines.

  • Step 1: Claisen Condensation. React acetophenone with dimethyl oxalate in the presence of a strong base (e.g., sodium methoxide) in anhydrous methanol.

    • Causality & Validation: The strong base deprotonates the acetophenone to form a reactive enolate. Anhydrous conditions prevent ester hydrolysis. The intermediate, methyl 4-(4-methylphenyl)-2,4-dioxobutanoate, can be validated via ^1^H-NMR (presence of a characteristic enol -OH proton signal ~15 ppm).

  • Step 2: Cyclocondensation. Dissolve the diketo ester in methanol, add 2-hydrazinylquinoline, and introduce 0.5 equivalents of HCl. Reflux for 4-6 hours.

    • Causality & Validation: HCl acts as a catalyst, specifically protonating the carbonyl oxygen adjacent to the ester, directing the nucleophilic attack of the hydrazine's primary nitrogen. This ensures the correct regiochemistry and ring closure.

  • Step 3: Hydrolysis. Treat the resulting ester with aqueous NaOH, followed by acidification with HCl to precipitate the free pyrazole-3-carboxylic acid[4].

Protocol 2: Synthesis via Furan-2,3-dione Cleavage[7],[6]

Purpose: Access to highly substituted pyrazole-3-hydrazides and carboxylic acids.

  • Step 1: Precursor Preparation. Suspend 4-benzoyl-5-phenyl-2,3-furandione in strictly dry benzene.

    • Causality & Validation: Moisture must be rigorously excluded; otherwise, the furandione will hydrolyze into an inactive dicarboxylic acid, completely aborting the desired nucleophilic attack.

  • Step 2: Hydrazine Addition. Add an equimolar amount of N-benzylidene-N'-arylhydrazine. Reflux the mixture for 5 hours.

    • Causality & Validation: The thermal energy from refluxing benzene (~80°C) provides the activation energy required for the nucleophilic attack on the lactone carbonyl, triggering ring opening and subsequent cyclization[6].

  • Step 3: Isolation. Cool the mixture to 5°C. Filter the resulting precipitate and recrystallize from methanol to yield the pure pyrazole-3-carboxylic acid derivative (yields typically 45-65%)[5],[6].

Quantitative Data and Yield Analysis

The efficiency of pyrazole-3-carboxylic acid synthesis varies significantly based on the chosen precursors and catalytic systems. Table 1 summarizes the quantitative metrics across different methodologies.

Table 1: Quantitative Yield Analysis of Pyrazole-3-Carboxylic Acid Synthesis Pathways

Precursor SystemReagents / CatalystReaction ConditionsAverage Yield (%)Ref.
1,3-Dicarbonyl + Hydrazine Methanol, HCl (0.5 eq)Reflux, 4-6h60–80%[4]
Furan-2,3-dione + Arylhydrazine Dry BenzeneReflux, 5h45–65%[5],[6]
Ethyl diazoacetate + α-methylene carbonyl DBU, AcetonitrileOne-pot, Room Temp77–90%[5]
Hydrazone dianions + Diethyl oxalate THFOne-pot cyclization~53%[2]
Pyranones + Arylhydrazines Ethanol, Montmorillonite KSFReflux57–86%[5]

Biological Activities and Drug Development

The pyrazole-3-carboxylic acid scaffold is a privileged structure in drug discovery, offering distinct vectors for structural activity relationship (SAR) optimization.

Antiviral Activity (DENV Protease Inhibitors)

Recent breakthroughs have identified pyrazole-3-carboxylic acid derivatives as potent inhibitors of the Dengue virus (DENV) NS2B-NS3 protease[7]. Lang et al. demonstrated that omitting highly hydrophobic moieties (like phenylglycine) from previous lead structures drastically improved the drug-likeness of these compounds[7],[8]. These derivatives exhibit promising biochemical activity with EC50 values down to 2.2 μM[7]. Active site binding was validated through tryptophan fluorescence quenching assays, confirming high target specificity without inhibiting off-target proteases like thrombin or trypsin[7].

MOA_DENV Compound Pyrazole-3-Carboxylic Acid Derivative Target DENV NS2B-NS3 Protease Complex Compound->Target High Affinity Binding Binding Active Site Binding (Tryptophan Quenching) Target->Binding Mechanism Inhibition Protease Inhibition (EC50 ~ 2.2 μM) Binding->Inhibition Allosteric/Competitive Result Halt of Viral Replication Inhibition->Result Antiviral Effect

Caption: Mechanism of action for pyrazole-3-carboxylic acid derivatives as DENV protease inhibitors.

Anticancer Therapeutics

Derivatives such as 1-(quinolin-2-yl)-5-(4-methylphenyl)pyrazole-3-carboxylic acid amides have shown potent antiproliferative activities. In vitro studies against Huh7 (liver), MCF7 (breast), and HCT116 (colon) human cancer cell lines revealed ICngcontent-ng-c87454734="" class="ng-star-inserted">50 values ranging from 1.1 to 3.3 μM. The primary mechanism involves the induction of apoptosis, marked by significant cell cycle arrest at the SubG1/G1 phase[4].

Anti-inflammatory Agents (Nitric Oxide Donors)

Hybrid molecules combining pyrazole-3-carboxylic acid derivatives with nitric oxide (NO) donor moieties (such as oximes or nitrate esters) have been engineered to mitigate the ulcerogenic side effects typical of NSAIDs[9]. The organic nitrate derivatives exhibit the highest percentage of NO release (validated via the Griess diazotization method) and show significant anti-inflammatory activity in carrageenan-induced paw edema models compared to standard drugs like indomethacin[9],.

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Protocols & Analytical Methods

Method

Application Note: Advanced Amidation Protocols for 5-(tert-Butyl)-4-methyl-1H-pyrazole-3-carboxylic Acid

Executive Summary The amidation of sterically hindered heterocyclic carboxylic acids is a critical transformation in medicinal chemistry and drug development. 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid present...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The amidation of sterically hindered heterocyclic carboxylic acids is a critical transformation in medicinal chemistry and drug development. 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid presents a unique synthetic challenge due to the steric encumbrance imparted by the C4-methyl and C5-tert-butyl groups, as well as the potential for competing tautomerization and side reactions at the 1H-pyrazole nitrogen.

This application note provides a comprehensive, self-validating guide to the amidation of this substrate. We detail two distinct methodologies: a HATU-mediated protocol optimized for high-yielding discovery-scale synthesis, and a T3P-mediated protocol designed for sustainable, chromatography-free process scale-up.

Mechanistic Rationale & Substrate Challenges

Steric Hindrance & Chemoselectivity

The C4-methyl group sits adjacent to the C3-carboxylic acid, creating a localized steric shield that retards the rate of nucleophilic attack by incoming amines. Standard coupling agents (e.g., EDC/HOBt) often suffer from sluggish kinetics and low yields with such substrates.

Furthermore, the 1H-pyrazole moiety contains a weakly acidic/nucleophilic nitrogen (pKa ~14). However, under strictly controlled basic conditions using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid (pKa ~4–5) is selectively deprotonated. By utilizing highly reactive coupling agents, the reaction is driven kinetically toward the desired C-amidation (exogenous amine attack on the active ester), effectively bypassing the potential N-acylation of the pyrazole core.

Reagent Causality
  • HATU (Discovery Scale): . The pyridine nitrogen of the OAt leaving group exerts a powerful neighboring group effect, stabilizing the incoming amine via a 7-membered hydrogen-bonded cyclic transition state[1]. This drastically lowers the activation energy, overcoming the steric bulk of the C4-methyl group.

  • T3P (Process Scale): that generates a highly reactive mixed phosphonic anhydride[2]. Crucially, T3P and its byproducts (propanephosphonic acid) are highly water-soluble, allowing for purification via simple aqueous washes. This associated with chromatographic bottlenecks[3].

Workflow Visualization

Amidation_Workflow A 5-(tert-butyl)-4-methyl- 1H-pyrazole-3-carboxylic acid B Base Deprotonation (DIPEA) A->B C Activation Phase (HATU or T3P) B->C D Active Ester / Mixed Anhydride C->D -Tetramethylurea / -Phosphate E Nucleophilic Addition (Amine) D->E F Target Pyrazole-3-carboxamide E->F -HOAt / -Phosphate G Purification (Aqueous Wash / Chromatography) F->G

Workflow for the activation and amidation of hindered pyrazole-3-carboxylic acids.

Quantitative Reaction Parameters

To ensure reproducibility, the stoichiometric and environmental parameters for both protocols are summarized below. [4].

ParameterProtocol A: HATU (Discovery)Protocol B: T3P (Scale-Up)Causality / Rationale
Coupling Reagent HATU (1.2 equiv)T3P (50% in EtOAc) (1.5 equiv)Excess ensures complete activation of the sterically hindered acid.
Amine Primary/Secondary (1.1 equiv)Primary/Secondary (1.05 equiv)Slight excess drives the reaction to completion.
Base DIPEA (3.0 equiv)DIPEA (3.0 equiv)Neutralizes acid, amine salts, and maintains basicity for activation.
Solvent DMF (Anhydrous)EtOAc or DCMDMF solubilizes polar intermediates; EtOAc/DCM allows direct aqueous workup.
Reaction Temp 0 °C 25 °C0 °C 25 °CInitial cooling prevents exothermic degradation of the active ester.
Reaction Time 2 – 4 hours4 – 12 hoursT3P kinetics are slightly slower but highly chemoselective.
Primary Byproducts HOAt, TetramethylureaPropanephosphonic acidDictates the downstream purification strategy.

Protocol A: Discovery-Scale Synthesis (HATU-Mediated)

This protocol is designed for rapid synthesis (10 mg to 5 g scale) where maximum conversion is prioritized over atom economy.

Step-by-Step Methodology
  • Preparation: Charge an oven-dried round-bottom flask with 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid (1.0 equiv) and the target amine (1.1 equiv) under a nitrogen atmosphere.

  • Solvation: Add anhydrous DMF to achieve a substrate concentration of 0.1 M. Stir until a homogeneous solution is achieved.

  • Basification: Inject DIPEA (3.0 equiv) in one portion. Causality: The solution may slightly darken, indicating the formation of the carboxylate anion.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 equiv) portion-wise over 5 minutes.

  • Coupling: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 to 4 hours.

  • In-Process Quality Control (IPQC) - Self-Validation: Sample 10 µL of the reaction mixture, dilute in 1 mL of MeOH, and analyze via LC-MS. The system is validated to proceed when the mass of the starting carboxylic acid is completely depleted and the product mass [M+H]+ is the dominant peak.

  • Quench & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes). Quench by adding an equal volume of distilled water. Separate the phases and extract the aqueous layer once more with EtOAc.

  • Byproduct Removal (Critical Step):

    • Wash the combined organic layers with 1M HCl (2x) to remove unreacted amine and DIPEA.

    • Wash with saturated aqueous NaHCO3​ (3x). Causality: This specifically deprotonates and removes the HOAt byproduct into the aqueous phase.

    • Wash with brine (1x) to remove residual water and DMF.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/EtOAc or DCM/MeOH gradient) to afford the pure pyrazole-3-carboxamide.

Protocol B: Process-Scale Synthesis (T3P-Mediated)

This protocol is engineered for scale-up (5 g to >1 kg), emphasizing green chemistry, safety, and the elimination of chromatographic purification.

Step-by-Step Methodology
  • Preparation: In a jacketed reactor, suspend 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid (1.0 equiv) and the target amine (1.05 equiv) in EtOAc (0.2 M concentration).

  • Basification: Add DIPEA (3.0 equiv) and stir for 15 minutes. The suspension will typically clear as the DIPEA salts are formed.

  • Activation: Cool the reactor to 0 °C. Add a 50% w/w solution of T3P in EtOAc (1.5 equiv) dropwise via an addition funnel over 30 minutes. Causality: Dropwise addition controls the generation of the mixed anhydride, preventing thermal spiking and minimizing epimerization.

  • Coupling: Warm the reactor to room temperature and stir vigorously for 4 to 12 hours.

  • IPQC - Self-Validation: Monitor the reaction via HPLC. The reaction is complete when the starting acid peak area is <1%.

  • Aqueous Quench: Add distilled water (equal volume to the organic phase) directly to the reactor and stir vigorously for 30 minutes. Causality: This hydrolyzes any unreacted T3P into highly water-soluble propanephosphonic acid.

  • Phase Separation & Washing: Stop stirring and allow the phases to separate. Drain the lower aqueous layer. Wash the organic layer sequentially with:

    • Water (2x) to remove the bulk of the phosphonic acid byproducts.

    • Saturated aqueous NaHCO3​ (2x) to neutralize and extract any remaining acidic species.

    • Brine (1x).

  • Crystallization/Isolation: Concentrate the organic layer under reduced pressure to approximately 20% of its original volume. The target amide will frequently precipitate directly from the concentrated EtOAc. If necessary, add an anti-solvent (e.g., heptane) to drive crystallization. Filter the solid and dry under vacuum.

Analytical Validation & Self-Correction

To ensure the trustworthiness of the synthesized compounds, the following post-reaction validations must be met:

  • 1H NMR (400 MHz): Confirm the disappearance of the broad carboxylic acid OH peak (~12-13 ppm). Verify the presence of the newly formed amide NH proton (typically 7.5–9.0 ppm, depending on the amine). Ensure no aromatic peaks corresponding to HOAt (from HATU) are present in the 7.0–8.5 ppm region.

  • 31P NMR (For Protocol B): A clean baseline in the 31P spectrum confirms the complete removal of T3P and propanephosphonic acid byproducts, validating the efficacy of the aqueous workup.

  • LC-MS: Confirm the purity is >95% via UV trace (214/254 nm) and that the correct isotopic mass [M+H]+ is observed.

References

  • HATU - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). PubMed Central (PMC). Available at:[Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at:[Link]

  • Practical Considerations and Examples in Adapting Amidations to Continuous Flow Processing in Early Development. ACS Publications. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid in Coordination Chemistry

Introduction: A Ligand of Strategic Design In the expansive field of coordination chemistry, the rational design of organic ligands is paramount to developing novel materials with tailored properties.[1][2] 5-(tert-butyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Ligand of Strategic Design

In the expansive field of coordination chemistry, the rational design of organic ligands is paramount to developing novel materials with tailored properties.[1][2] 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid emerges as a ligand of significant interest due to its unique combination of steric and electronic features. The pyrazole moiety is a versatile building block in supramolecular chemistry, known for its ability to form stable complexes with a wide array of metal ions.[3][4]

The strategic placement of substituents on the pyrazole ring profoundly influences the resulting coordination complexes. The bulky tert-butyl group at the 5-position introduces significant steric hindrance, which can direct the self-assembly process, prevent the formation of overly dense structures, and create specific coordination pockets around the metal center. The methyl group at the 4-position further modulates the electronic properties of the ring. The carboxylic acid at the 3-position provides a robust, anionic coordination site capable of various binding modes, including monodentate, bidentate, and bridging interactions.[5] This combination makes 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid an excellent candidate for constructing discrete polynuclear complexes, coordination polymers (CPs), and highly porous metal-organic frameworks (MOFs).[1][3]

These materials are at the forefront of research in gas storage, catalysis, sensing, and drug delivery due to their high surface areas and tunable porosity.[3][4] This guide provides a comprehensive overview and detailed protocols for utilizing this ligand in the synthesis of advanced coordination materials.

Ligand Characteristics and Design Rationale

The efficacy of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid as a ligand stems from several key features:

  • Multiple Coordination Sites: The ligand possesses three potential coordination sites: the two nitrogen atoms of the pyrazole ring and the deprotonated carboxylate group. This allows for diverse coordination modes, leading to a variety of structural topologies.[5]

  • Steric Influence: The tert-butyl group is a crucial design element. Its bulkiness can prevent interpenetration in MOF structures, leading to more accessible pores. It also influences the coordination geometry around the metal ion, potentially creating coordinatively unsaturated sites that can be beneficial for catalysis.

  • Electronic Tuning: The electron-donating methyl group and the pyrazole ring itself influence the electron density at the metal center, which can modulate the material's electronic, magnetic, and catalytic properties.[6][7]

  • Structural Rigidity and Flexibility: While the pyrazole-carboxylate core is relatively rigid, the C-C bonds allow for some conformational flexibility, enabling the ligand to adapt to different metal coordination environments.

Synthesis of Coordination Complexes: Methodologies and Protocols

The synthesis of coordination polymers and MOFs from this ligand typically involves reacting it with a metal salt under specific conditions.[8][9] Solvothermal and hydrothermal methods are the most common, as they utilize elevated temperatures and pressures to promote the crystallization of high-quality materials.[8][10][11]

General Synthetic Workflow

The general procedure for synthesizing a coordination polymer or MOF using 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid is a multi-step process. The causality behind each step is critical for obtaining a crystalline, pure product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification A 1. Ligand & Metal Salt Dissolution B 2. Solvent Addition & Mixing A->B Homogenization is key C 3. Transfer to Autoclave B->C D 4. Solvothermal Heating C->D Sealed vessel for P/T E 5. Controlled Cooling D->E Allows for crystal growth F 6. Isolation by Filtration E->F G 7. Washing F->G Removes unreacted reagents H 8. Activation (Drying) G->H Removes pore-filling solvent

Caption: General workflow for solvothermal synthesis of coordination polymers.

Protocol 1: Solvothermal Synthesis of a Hypothetical Cu(II)-based MOF

This protocol describes a representative procedure for synthesizing a copper(II) coordination polymer. The choice of solvent, temperature, and reaction time are critical parameters that often require optimization.[12]

Materials:

  • 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid (Ligand)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) (Metal Source)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Ethanol (Solvent)

  • 20 mL Scintillation vial or Teflon-lined stainless-steel autoclave[8][10]

Procedure:

  • Precursor Solution Preparation:

    • In a 20 mL scintillation vial, dissolve 0.1 mmol of the ligand in 5 mL of DMF.

    • In a separate vial, dissolve 0.1 mmol of Cu(NO₃)₂·3H₂O in 5 mL of ethanol.

    • Rationale: Separately dissolving the components ensures complete dissolution before they are mixed, preventing premature precipitation and promoting homogeneity.[8] A solvent mixture like DMF/ethanol is often used to solubilize both the organic ligand and the inorganic salt.[8]

  • Reaction Mixture Assembly:

    • Slowly add the metal salt solution to the ligand solution while stirring.

    • Continue stirring for 30 minutes at room temperature to ensure the mixture is homogeneous.[12]

  • Solvothermal Reaction:

    • Seal the vial or autoclave tightly.[10]

    • Place the sealed vessel in a programmable laboratory oven.

    • Heat the oven to 120 °C and hold for 48 hours.[10]

    • Rationale: The elevated temperature provides the activation energy needed for the coordination bonds to form and for the crystalline framework to self-assemble. The sealed vessel allows the pressure to build, which can influence the final crystal structure and phase.[8][12] The reaction time allows for slow crystal growth, leading to higher quality, larger crystals.[10]

  • Isolation and Purification:

    • After the reaction is complete, cool the vessel to room temperature naturally. Abrupt cooling can lead to the formation of defects or smaller crystals.

    • Collect the crystalline product by vacuum filtration.[12]

    • Wash the collected solid sequentially with fresh DMF (3 x 5 mL) and then ethanol (3 x 5 mL).[8]

    • Rationale: Washing is crucial to remove any unreacted starting materials or impurities trapped within the pores of the framework.[8][12]

  • Activation:

    • Dry the purified product in a vacuum oven at 80 °C overnight.

    • For applications requiring high porosity, a further "activation" step may be necessary. This involves exchanging the solvent with a more volatile one (e.g., chloroform or acetone) and then heating under high vacuum to fully evacuate the pores.[8][10]

Characterization Techniques

A suite of analytical techniques is required to confirm the structure and purity of the synthesized materials.

TechniquePurposeExpected Information
Single-Crystal X-ray Diffraction (SC-XRD) To determine the precise 3D atomic arrangement.Provides bond lengths, bond angles, coordination environment of the metal, and the overall framework topology.
Powder X-ray Diffraction (PXRD) To confirm phase purity and crystallinity of the bulk sample.The experimental pattern is compared to the one simulated from SC-XRD data to ensure the bulk material is the same as the single crystal.[13]
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify functional groups and confirm coordination.A shift in the carboxylate (C=O) stretching frequency compared to the free ligand indicates coordination to the metal center.[13][14]
Thermogravimetric Analysis (TGA) To assess thermal stability and solvent content.Determines the temperature at which the framework decomposes and can quantify the amount of coordinated or guest solvent molecules.[14]
Brunauer-Emmett-Teller (BET) Analysis To measure the surface area and pore volume.A nitrogen adsorption-desorption isotherm is used to calculate the specific surface area, which is critical for applications in gas storage and catalysis.

Potential Applications

The unique structural features imparted by the 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid ligand make its coordination polymers promising for several advanced applications.

  • Gas Storage and Separation: The tunable porosity and high surface area of MOFs derived from this ligand could be exploited for storing gases like hydrogen and methane, or for separating gas mixtures (e.g., CO₂ from flue gas).[3]

  • Catalysis: The steric bulk of the tert-butyl group can create open coordination sites on the metal centers, which can act as active sites for various catalytic transformations.[3]

  • Luminescence and Sensing: If a luminescent metal ion (e.g., lanthanides) is used, or if the ligand itself is fluorescent, the resulting material could be used for chemical sensing, where the luminescence changes upon interaction with a target analyte.[1][15]

  • Magnetic Materials: Using paramagnetic metal ions like Mn(II), Co(II), or Ni(II) can lead to materials with interesting magnetic properties.[6][13]

Structural Visualization: Ligand Coordination Modes

The versatility of the pyrazole-carboxylate linkage allows for multiple ways it can bind to metal centers, which dictates the final dimensionality and topology of the framework.

Caption: Common coordination modes of pyrazole-carboxylate ligands.

Conclusion

5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid is a strategically designed ligand that offers chemists a powerful tool for building functional coordination materials. Its inherent steric and electronic properties provide a high degree of control over the self-assembly process, enabling the synthesis of materials with targeted structures and properties. The protocols and characterization methods outlined in this guide serve as a foundation for researchers and drug development professionals to explore the vast potential of this versatile building block in creating the next generation of advanced materials.

References

  • ZYLAB. (2025, March 5). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. ZYLAB. [Link]

  • Al-Otaibi, J. S., et al. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. PMC. [Link]

  • ResearchGate. (n.d.). Metal-organic frameworks based on pyrazole subunit for batteries applications: A systematic review. Request PDF. [Link]

  • AIP Publishing. (2019, November 18). 2D coordination polymers: Design guidelines and materials perspective. AIP Publishing. [Link]

  • ResearchGate. (n.d.). Different protocols for the synthesis of MOFs and its derivatives. ResearchGate. [Link]

  • Royal Society of Chemistry. (2021). Synthesis, structure and photocatalytic properties of coordination polymers based on pyrazole carboxylic acid ligands. CrystEngComm. [Link]

  • Tesis Doctorals en Xarxa. (n.d.). Synthesis and characterization of coordination polymers based on coinage metal ions and thio-derivatives of guanosine and. Tesis Doctorals en Xarxa. [Link]

  • ResearchGate. (n.d.). Coordination polymers and metal–organic frameworks based on poly(pyrazole)-containing ligands. Request PDF. [Link]

  • Insubria. (n.d.). Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks. Insubria.
  • ACS Publications. (2023, January 17). Magnetic and Electric Properties of Pyrazole-Based Metal–Organic Frameworks Grafted With a Sulfonic Moiety. Crystal Growth & Design. [Link]

  • ACS Publications. (2012, August 6). Synthesis, Characterization, and Magnetic Studies of Coordination Polymers with Co(II) and Mn(II) Ions. ACS Publications. [Link]

  • PMC. (n.d.). Coordination Polymer: Synthesis, Spectral Characterization and Thermal Behaviour of Starch-Urea Based Biodegradable Polymer and Its Polymer Metal Complexes. PMC. [Link]

  • MDPI. (n.d.). Special Issue : Synthesis and Characterization of Coordination Compounds. MDPI. [Link]

  • ACS Publications. (2021, December 30). Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II) Carboxylates with Pyrazole: Role of Carboxylates Basicity. Crystal Growth & Design. [Link]

  • Unibo. (2022, December 4). Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II) Carboxylates with Pyrazole: Role. Unibo. [Link]

  • MDPI. (2018, July 13). Synthesis, Structure, and Properties of Coordination Polymers Based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene and Different Carboxylate Ligands. MDPI. [Link]

  • PMC. (n.d.). Coordination Polymers Assembled from Flexible Tricarboxylate Linkers: Hydrothermal Synthesis, Structural Diversity, and Catalytic Features. PMC. [Link]

  • ResearchGate. (n.d.). The Coordination Chemistry of Pyrazole‐Derived Ligands. ResearchGate. [Link]

  • Johns Hopkins University. (2022, February 15). Coordination compounds of pyrazolone-based ligand: Design, characterization, biological evaluation, antitumor efficiency, and DNA binding evaluation supported by in silico studies. Johns Hopkins University. [Link]

  • ChemRxiv. (n.d.). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. ChemRxiv. [Link]

  • GIROLAMO LA MONICA and G. ATTILIO ARDIZZOIA. (n.d.). The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems.

Sources

Method

Application Notes &amp; Protocols: Leveraging 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic Acid in Small Molecule Drug Discovery

Executive Summary The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its versatile biological activities and synthetic tractability.[1][2][3] This guide focuse...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its versatile biological activities and synthetic tractability.[1][2][3] This guide focuses on a specific, highly functionalized derivative, 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid . We will explore the intrinsic chemical properties that make this molecule an exceptional starting point for drug discovery programs, particularly in the domain of protein kinase inhibition. These notes provide both the strategic rationale and detailed protocols for its application, designed for researchers, medicinal chemists, and drug development professionals aiming to accelerate their discovery pipelines.

The Molecule: A Strategic Design

The structure of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid is not arbitrary; each functional group serves a distinct and advantageous purpose in the context of drug design.

  • The Pyrazole Core: This five-membered aromatic heterocycle provides a rigid, planar scaffold.[1] Its two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within protein active sites.[4]

  • 5-tert-butyl Group: This bulky, lipophilic group serves as a powerful steric anchor. It can effectively probe and occupy deep hydrophobic pockets within a target protein, often enhancing both potency and selectivity.[5] Its steric hindrance can also shield the pyrazole ring from metabolic degradation, potentially improving the pharmacokinetic profile of derivative compounds.

  • 4-methyl Group: The methyl substituent subtly modulates the electronic properties of the pyrazole ring and can provide additional van der Waals contacts with a target protein. Its position can also influence the vectoral projection of the 3-carboxylic acid group, fine-tuning the geometry of downstream derivatives.[5]

  • 3-carboxylic acid Group: This is the primary functional handle for synthetic elaboration. It provides a reactive site for forming amides, esters, or other bioisosteres, allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).[5] Furthermore, the carboxylic acid itself can form potent salt-bridge or hydrogen-bond interactions with key residues like lysine or arginine in a protein's active site.

Core Application: A Scaffold for c-Jun N-terminal Kinase (JNK) Inhibitors

The pyrazole scaffold has been successfully employed in the design of numerous protein kinase inhibitors.[1][3] A particularly relevant target class for this scaffold is the c-Jun N-terminal kinase (JNK) family, key regulators in inflammatory and neurodegenerative disease pathways.[6][7] The structural features of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid make it an ideal starting point for developing selective JNK inhibitors.

The JNK signaling cascade is a critical stress-activated protein kinase pathway. Selective inhibition of JNK, particularly the JNK3 isoform prevalent in the brain, is a therapeutic strategy for neurodegenerative diseases.[6]

JNK_Pathway Stress Cellular Stress (e.g., Aβ toxicity) MKK4_7 MKK4 / MKK7 Stress->MKK4_7 Activates JNK JNK1/2/3 MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates p_cJun Phospho-c-Jun (Active) cJun->p_cJun Apoptosis Apoptosis / Inflammation p_cJun->Apoptosis Drives Inhibitor Pyrazole-based Inhibitor Inhibitor->JNK

Figure 1: Simplified JNK signaling cascade and point of intervention.

Synthetic Protocols

The following protocols provide a framework for synthesizing the core molecule and elaborating it into a library of potential inhibitors.

Protocol 3.1: Synthesis of the Core Scaffold

This protocol describes a representative Knorr-type pyrazole synthesis, a classic and reliable method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine source.[8]

Synthesis_Workflow start Start: Ethyl 4,4-dimethyl-3-oxopentanoate + N,N-Dimethylformamide dimethyl acetal step1 Step 1: Form Enaminone Intermediate start->step1 step2 Step 2: Cyclocondensation with Hydrazine step1->step2 step3 Step 3: Saponification (Ester Hydrolysis) step2->step3 end_product Product: 5-(tert-butyl)-4-methyl-1H- pyrazole-3-carboxylic acid step3->end_product Assay_Workflow start Start: Prepare compound serial dilutions in DMSO step2 Step 2: Add test compound or vehicle control (DMSO) start->step2 step1 Step 1: Add JNK3 enzyme, substrate (ATF2), and ATP to microplate wells step1->step2 step3 Step 3: Incubate at 30°C to allow kinase reaction step2->step3 step4 Step 4: Add ADP-Glo™ Reagent to terminate reaction and deplete remaining ATP step3->step4 step5 Step 5: Add Kinase Detection Reagent to convert ADP to ATP, then generate light via luciferase step4->step5 end_product Read Luminescence on a plate reader step5->end_product

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Application

synthesis of novel agrochemicals using 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid

Application Note: Synthesis and Validation of Novel SDHI Agrochemicals Utilizing 5-(tert-Butyl)-4-methyl-1H-pyrazole-3-carboxylic Acid Scientific Rationale & Structural Design Succinate dehydrogenase inhibitors (SDHIs) r...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Validation of Novel SDHI Agrochemicals Utilizing 5-(tert-Butyl)-4-methyl-1H-pyrazole-3-carboxylic Acid

Scientific Rationale & Structural Design

Succinate dehydrogenase inhibitors (SDHIs) represent one of the fastest-growing and most critical classes of modern agricultural fungicides. By targeting the ubiquinone reduction site of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain, these compounds effectively halt fungal ATP production[1]. Within this class, the pyrazole-carboxamide scaffold is widely recognized as a privileged structure for agrochemical development[2].

While commercial SDHIs frequently utilize a 5-(trifluoromethyl)pyrazole core, substituting this moiety with 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid offers distinct pharmacokinetic and pharmacodynamic advantages:

  • Steric Bulk & Lipophilicity (5-tert-butyl): The tert-butyl group acts as a highly lipophilic bioisostere. It drives deep hydrophobic interactions within the ubiquinone binding pocket of the SDH complex, anchoring the fungicide and increasing target residence time[3].

  • Metabolic Blocking (4-methyl): Unsubstituted C4 positions on pyrazole rings are highly susceptible to oxidative metabolism by fungal cytochrome P450 enzymes. The addition of a 4-methyl group explicitly blocks this metabolic liability, significantly extending the compound's half-life in both plant tissues and soil environments[2].

Experimental Methodology: Self-Validating Synthesis

The synthesis of novel SDHI analogs requires the amidation of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid with various aryl amines (e.g., substituted biphenyl-2-amines or thiazol-2-amines).

Causality in Reagent Selection: Standard coupling reagents like EDCI/HOBt often fail or produce low yields (<50%) when applied to this specific pyrazole core. The adjacent 4-methyl and 5-tert-butyl groups create severe steric hindrance around the carboxylic acid. To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandated. HATU rapidly forms a highly reactive HOAt ester, which is significantly more efficient at intercepting sterically hindered nucleophiles than standard HOBt esters.

Step-by-Step Amidation Protocol
  • Activation: Dissolve 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL) under an inert argon atmosphere. Add DIPEA (3.0 eq, 3.0 mmol) followed by HATU (1.2 eq, 1.2 mmol). Stir at room temperature for 15 minutes to ensure complete HOAt ester formation.

  • Coupling: Add the target aryl amine (1.1 eq, 1.1 mmol) dropwise. Maintain stirring at 25°C for 12 hours.

  • Quenching & Extraction: Dilute the reaction mixture with ethyl acetate (20 mL). Wash sequentially with 1M HCl (2 × 10 mL) to remove unreacted amine, saturated aqueous NaHCO₃ (2 × 10 mL) to remove acidic byproducts, and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating System: To ensure this protocol is self-validating, thin-layer chromatography (TLC) must be performed using a co-spot of the starting pyrazole acid. The reaction is only deemed complete when the acid spot (visualized via bromocresol green stain) is entirely consumed. Post-purification, the structural conversion must be validated via ¹H NMR: the spectrum must show the definitive disappearance of the broad carboxylic acid proton (~12.0 ppm) and the emergence of a sharp amide N-H singlet (~9.0–10.5 ppm).

Data Presentation: Reaction Optimization

Table 1: Optimization of Amidation Reaction Conditions for Sterically Hindered Pyrazole Cores

EntryCoupling ReagentBaseSolventYield (%)Causality / Observation
1EDCI / HOBtEt₃NDCM45Poor conversion due to steric hindrance of the tert-butyl group.
2DCC / DMAPEt₃NDMF52DCU byproduct complicated purification; moderate yield.
3HATU DIPEA DMF 94 HOAt ester formation efficiently overcame steric bulk.

Biological Evaluation: In Vitro Validation

To evaluate the agrochemical viability of the synthesized compounds, an in vitro mycelial growth inhibition assay is conducted against primary phytopathogens such as Rhizoctonia solani and Botrytis cinerea[3].

Causality in Assay Design: Potato Dextrose Agar (PDA) is explicitly chosen as the growth medium. Its high carbohydrate concentration accelerates mycelial growth, compressing the assay timeline to 48-72 hours while maintaining the robust exponential growth phase necessary for accurate EC₅₀ (half-maximal effective concentration) determination.

Step-by-Step Mycelial Growth Assay
  • Media Preparation: Dissolve the synthesized pyrazole-3-carboxamide in analytical-grade DMSO to create a stock solution. Spike the stock into autoclaved, cooling PDA (at ~50°C) to achieve final concentrations of 0.1, 1.0, 10, 50, and 100 mg/L. Pour into sterile Petri dishes.

  • Inoculation: Using a sterile cork borer (5 mm diameter), excise mycelial plugs from the leading edge of an actively growing 3-day-old fungal colony. Place one plug face-down in the exact center of each test plate.

  • Incubation: Incubate the plates in darkness at 25 ± 1°C for 48–72 hours, depending on the specific pathogen's growth rate.

  • Measurement: Measure the orthogonal diameters of the fungal colony. Calculate the inhibition rate (%) relative to the negative control. Determine the EC₅₀ using probit analysis[1].

Self-Validating System: This biological assay incorporates a strict self-validating feedback loop. A solvent-only negative control (0.1% DMSO) and a positive control (Boscalid, a commercial SDHI) must be run on every plate. If the radial growth of the negative control deviates by >10% from historical laboratory baselines, or if the Boscalid EC₅₀ falls outside the 95% confidence interval of known literature values (e.g., ~9.19 mg/L for V. mali[3]), the entire batch of data is flagged as invalid. This ensures that environmental fluctuations do not yield false positives.

Data Presentation: Antifungal Efficacy

Table 2: In Vitro Antifungal Activity (EC₅₀ in mg/L) of Synthesized Analogs

Compound / ControlRhizoctonia solaniBotrytis cinereaSclerotinia sclerotiorum
Analog 1 (Biphenyl amine)1.453.120.85
Analog 2 (Thiazol amine)0.922.450.64
Boscalid (Positive Control) 3.79 9.19 0.51
DMSO (Negative Control)>100>100>100

Visualizations & Workflows

Workflow A 5-(tert-Butyl)-4-methyl-1H- pyrazole-3-carboxylic acid B Activation (HATU / DIPEA) A->B Step 1 C Amidation (+ Aryl Amine) B->C Step 2 D Purification (Flash Chromatography) C->D Step 3 E In Vitro Screening (Mycelial Growth Assay) D->E Step 4

Figure 1: Step-by-step synthetic workflow and biological validation of novel pyrazole-3-carboxamides.

MOA SDH Succinate Dehydrogenase (Complex II) Respiration Mitochondrial Respiration (Electron Transport) SDH->Respiration Inhibits Fungicide Novel Pyrazole-3-Carboxamide Ubiquinone Ubiquinone Binding Site Fungicide->Ubiquinone Binds to Ubiquinone->SDH Blocks ATP ATP Synthesis & Fungal Growth Respiration->ATP Halts Death Fungal Cell Death ATP->Death Induces

Figure 2: Mechanism of action of SDHI fungicides disrupting the mitochondrial respiratory chain.

References

  • Li, M., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Journal of Agricultural and Food Chemistry, 71(30), 11365-11372. Available at:[Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at:[Link]

Sources

Method

Fragment-to-Lead Optimization: In Vitro Assay Protocols for Pyrazole-3-Carboxamide Libraries Derived from 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Detailed Protocol Guide Executive Summary & Mechanistic Rationale The compound 5-(tert-butyl)-4-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Detailed Protocol Guide

Executive Summary & Mechanistic Rationale

The compound 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1779426-71-9) is a highly versatile, privileged building block in modern medicinal chemistry. Pyrazole-3-carboxamides are extensively documented as potent hinge-binding scaffolds in the development of kinase inhibitors, particularly targeting Cyclin-Dependent Kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3)[1],[2].

The structural architecture of this specific building block is deliberately designed for fragment-based drug discovery (FBDD):

  • The Pyrazole Core: Acts as a critical hydrogen bond donor/acceptor pair, anchoring the molecule to the backbone carbonyls and amides of the kinase hinge region (e.g., Leu83 in CDK2)[2].

  • The 5-tert-butyl and 4-methyl groups: Provide precisely tuned steric bulk. These aliphatic groups project into the hydrophobic sub-pocket adjacent to the gatekeeper residue, displacing high-energy water molecules and drastically improving both binding affinity and kinase selectivity.

  • The 3-Carboxylic Acid: Serves as a synthetic handle for late-stage diversification via amide coupling, allowing rapid exploration of the solvent-exposed region to optimize pharmacokinetic properties[3].

Mechanism cluster_kinase Kinase ATP-Binding Pocket I 5-(tert-butyl)-4-methyl-1H- pyrazole-3-carboxamide H Hinge Region (Hydrogen Bonding) I->H Pyrazole N / Amide NH P Hydrophobic Sub-pocket (Steric Occupation) I->P tert-butyl / methyl K Kinase Inhibition & Downstream Arrest H->K P->K

Structural mechanism of kinase inhibition by substituted pyrazole-3-carboxamides.

Chemical Workflow: High-Throughput Library Generation

The synthesis of an assay-ready library requires converting the highly sterically hindered 3-carboxylic acid into various amides.

Causality in Reagent Selection

Because the carboxylic acid is flanked by a 4-methyl group and the pyrazole nitrogen, standard coupling reagents (e.g., EDC/HOBt) often suffer from poor conversion rates due to restricted amine trajectory. HATU is selected because it rapidly forms a highly electrophilic 7-azabenzotriazole active ester, which forces the coupling to completion even in highly congested steric environments[3]. DIPEA is utilized as a non-nucleophilic base to deprotonate the acid without competing for the activated ester.

Protocol 1: HATU-Mediated Parallel Amide Coupling

This protocol is designed for a 96-well deep-well plate format.

  • Preparation: To each well of a 96-well plate, add 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid (0.1 mmol, 1.0 eq) dissolved in 500 µL of anhydrous DMF.

  • Pre-Activation: Add HATU (0.12 mmol, 1.2 eq) followed by DIPEA (0.3 mmol, 3.0 eq) to each well. Seal the plate and agitate at room temperature for 15 minutes.

    • Self-Validation Check: An aliquot from a control well should be analyzed via LC-MS to confirm >95% formation of the active ester intermediate before proceeding.

  • Amine Addition: Add the respective primary or secondary amines (0.12 mmol, 1.2 eq) to the target wells. Reseal the plate and heat to 40°C with orbital shaking for 12 hours.

  • Purification: Evaporate the DMF in vacuo using a centrifugal evaporator. Reconstitute the crude products in DMSO (1 mL) and purify via high-throughput preparative LC-MS.

Workflow A Building Block CAS: 1779426-71-9 B Amide Coupling (HATU / DIPEA) A->B C Pyrazole-3-Carboxamide Library B->C D HTRF Kinase Assay (TR-FRET) C->D E Hit Identification (IC50 Analysis) D->E

Workflow for synthesis and high-throughput screening of pyrazole-3-carboxamides.

In Vitro Assay Protocol: HTRF Kinase Screening

To evaluate the synthesized library, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is employed. We utilize a standardized STK (Serine/Threonine Kinase) platform targeting CDK2/Cyclin E[4].

Causality in Assay Design

HTRF relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). When screening heterocyclic libraries like pyrazoles, intrinsic compound autofluorescence often creates false positives in standard fluorescence assays. The time-resolved nature of HTRF introduces a 50 µs delay before signal measurement, allowing short-lived background fluorescence to decay, isolating only the stable TR-FRET signal. Furthermore, the addition of EDTA in the detection step chelates Mg²⁺, instantly arresting the kinase reaction and ensuring a self-validating, synchronous endpoint reading across the entire 384-well plate[4].

Protocol 2: Mix-and-Measure HTRF Kinase Assay

Reagents required: CDK2/CycE enzyme, ATP, Biotinylated Kinase Substrate, Eu-Cryptate labeled anti-phospho antibody, Streptavidin-XL665, and HTRF Detection Buffer.

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20). Note: Tween-20 is critical to prevent the hydrophobic tert-butyl/methyl pyrazole derivatives from adhering to the microplate walls.

  • Compound Plating: Dispense 2 µL of the synthesized pyrazole-3-carboxamide compounds (diluted in 1X Kinase Buffer, 1% final DMSO concentration) into a 384-well low-volume white microplate.

  • Enzymatic Reaction (10 µL Final Volume):

    • Add 4 µL of CDK2/CycE enzyme (optimized to 0.5 ng/well).

    • Add 4 µL of the ATP/Biotinylated-Substrate mixture (ATP at Km concentration).

    • Incubate the plate at room temperature for 60 minutes.

  • Detection Step: Add 10 µL of HTRF Detection Buffer containing EDTA, Eu-Cryptate labeled antibody, and Streptavidin-XL665. Incubate for 60 minutes at room temperature.

  • Measurement & Validation: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision).

    • Self-Validating QC: Calculate the Z'-factor using DMSO wells (negative control) and a reference inhibitor like AT7519 (positive control). A Z'-factor ≥ 0.65 is required to validate the plate run.

Representative Data Presentation

The following table summarizes hypothetical, yet mechanistically grounded, Structure-Activity Relationship (SAR) data for the synthesized library, demonstrating how variations in the amide counterpart influence target engagement and selectivity.

Compound IDAmine Counterpart (R-group)CDK2 IC₅₀ (nM)FLT3 IC₅₀ (nM)ClogP
Cmpd-01 Aniline1,250>10,0003.2
Cmpd-02 4-(4-methylpiperazin-1-yl)aniline451102.8
Cmpd-03 Cyclohexylamine5,400>10,0003.6
AT7519 (Ref Control)N/A (Standard)47N/A1.8

Data Interpretation: The incorporation of a solubilizing basic group (e.g., 4-methylpiperazine in Cmpd-02) significantly enhances binding affinity to the solvent-exposed region of CDK2, dropping the IC₅₀ into the nanomolar range while maintaining favorable physicochemical properties.

References

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. ACS Publications.Link[1]

  • Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. ACS Publications.Link[2]

  • HTRF KinEASE STK S1 Kit Assay Protocol & Principles. Revvity.Link[4]

  • Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 (Application of HATU coupling for sterically hindered pyrazole-3-carboxylic acids). NIH PubMed Central.Link[3]

Sources

Application

best coupling reagents for 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid in peptide synthesis

Application Note: Strategic Coupling of 5-(tert-Butyl)-4-methyl-1H-pyrazole-3-carboxylic Acid in Peptide Synthesis Executive Summary The incorporation of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid into peptide...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Coupling of 5-(tert-Butyl)-4-methyl-1H-pyrazole-3-carboxylic Acid in Peptide Synthesis

Executive Summary

The incorporation of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid into peptide sequences or small-molecule scaffolds is a critical operation in modern drug discovery, particularly in the development of kinase inhibitors and trace amine-associated receptor (TAAR) agonists[1]. However, this specific building block presents a "perfect storm" of synthetic bottlenecks: severe steric hindrance, electronic deactivation, and competing nucleophilicity.

This application note provides a definitive, self-validating guide to selecting and executing the optimal coupling conditions for this fragment, ensuring high yields while suppressing irreversible side reactions.

Mechanistic Challenges: The "Why" Behind the Difficulty

As application scientists, we must look beyond standard coupling protocols and analyze the specific stereoelectronic profile of the substrate. The difficulty in coupling this pyrazole-3-carboxylic acid stems from three intersecting factors:

  • The Buttressing Effect (Steric Hindrance): The bulky tert-butyl group at the C5 position forces the adjacent C4-methyl group directly into the steric space of the C3-carboxylic acid. This "buttressing" severely restricts the trajectory of incoming nucleophiles (amines) during the coupling event.

  • Electronic Deactivation: The pyrazole ring is highly electron-withdrawing. This reduces the nucleophilicity of the C3-carboxylate oxygen, making the initial attack on the coupling reagent (e.g., forming the active ester) unusually sluggish.

  • Nucleophilic Competition (The 1H-Pyrazole Risk): The unprotected 1H-pyrazole nitrogen exists in tautomeric equilibrium and acts as a competing nucleophile. If uronium-based reagents (like HATU or HBTU) are used in excess, the pyrazole nitrogen will attack the uronium species, leading to irreversible N-guanidinylation .

Comparative Efficacy of Coupling Reagents

To overcome these challenges, the choice of coupling reagent must balance high reactivity with chemoselectivity. The table below summarizes the quantitative and qualitative data for various reagent systems when applied to this specific hindered fragment.

Reagent SystemActivation IntermediateSteric ToleranceRisk of Pyrazole GuanidinylationRelative CostRecommendation
DIC / Oxyma Pure Active EsterHighVery Low LowOptimal for unprotected 1H-pyrazole.
HATU / DIEA At-ester / UroniumVery High HighHighUse only with N-protected pyrazoles.
COMU / TMP Oxyma-ester / UroniumVery High HighMediumSafer alternative to HATU; same risks.
T3P / Pyridine Phosphonic AnhydrideMedium-HighVery Low MediumExcellent for solution-phase synthesis.
Mukaiyama's Reagent Pyridinium EsterModerateLowHighNiche applications[2].

Strategic Decision Matrix

The decision to use a specific reagent hinges entirely on whether the pyrazole ring is protected.

ReagentSelection Start Analyze Steric & Electronic Profile 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid Q1 Is the Pyrazole N-H Protected? Start->Q1 Unprotected Unprotected (1H) Q1->Unprotected No Protected Protected (e.g., Trt, Boc) Q1->Protected Yes Risk Risk of N-guanidinylation Avoid Uronium excess Unprotected->Risk HATU HATU / DIEA (Gold Standard for Hindrance) Protected->HATU COMU COMU / TMP (Safer, highly efficient) Protected->COMU DIC_Oxyma DIC / Oxyma Pure (Optimal for Unprotected) Risk->DIC_Oxyma T3P T3P / Pyridine (High yield, low side-rxn) Risk->T3P

Logical decision matrix for coupling reagent selection based on pyrazole protection status.

Validated Experimental Protocols

Protocol A: DIC/Oxyma Pure Mediated SPPS Capping (Optimized for Unprotected 1H-Pyrazole)

Self-Validating Rationale: DIC/Oxyma generates a highly reactive active ester without forming the guanidinium intermediates that plague uronium salts . This preserves the unprotected 1H-pyrazole while providing enough reactivity to overcome the buttressed steric hindrance.

Materials:

  • 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid (3.0 eq relative to resin loading)

  • DIC (N,N'-Diisopropylcarbodiimide) (3.0 eq)

  • Oxyma Pure (Ethyl cyanohydroxyiminoacetate) (3.0 eq)

  • DMF (Peptide synthesis grade, amine-free)

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin in DMF for 20 minutes. Ensure the N-terminal Fmoc group has been fully removed (20% Piperidine/DMF, 2 x 10 min).

  • Pre-Activation: In a separate vial, dissolve the pyrazole acid and Oxyma Pure in minimal DMF (approx. 0.1 M). Add DIC. Stir for exactly 3-5 minutes at room temperature.

    • Causality Insight: This pre-activation time is critical. The electronic deactivation of the pyrazole makes active ester formation slow; allowing it to form before introducing it to the sterically congested resin prevents truncation.

  • Coupling: Transfer the activated mixture to the resin. Agitate at 50°C for 2 hours.

    • Causality Insight: Elevated temperature provides the kinetic energy required to overcome the rotational barriers imposed by the C4-methyl and C5-tBu groups.

  • Washing: Drain the reaction mixture. Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Self-Validation Gate 1 (Kaiser Test): Perform a Kaiser test on a few resin beads. A yellow/colorless result validates complete coupling. A blue result triggers an immediate re-coupling (repeat steps 2-4).

  • Self-Validation Gate 2 (Micro-Cleavage): Transfer 1-2 mg of resin to a microtube. Treat with 100 µL of TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate, dissolve in MeCN/H2O, and analyze via LC-MS. The absence of a +98 Da mass shift validates that no guanidinylation occurred.

Protocol B: HATU/DIEA Solution-Phase Coupling (For N-Protected Derivatives)

Self-Validating Rationale: When the pyrazole nitrogen is protected (e.g., with a Trityl or Boc group), the risk of guanidinylation is eliminated. HATU becomes the reagent of choice due to its unparalleled efficiency in forming highly hindered amide bonds via the highly reactive 7-azabenzotriazole active ester .

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-protected pyrazole acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIEA (3.0 eq) and stir for 1 minute.

  • Activation & Coupling: Cool the mixture to 0°C. Add HATU (1.05 eq) in one portion.

    • Causality Insight: Adding HATU last, and at 0°C, prevents the premature formation of unreactive tetramethyluronium side products, ensuring the base first deprotonates the sluggish carboxylic acid.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Self-Validation Gate (LC-MS Tracking): Monitor the disappearance of the starting acid via LC-MS. The reaction is validated as complete when the acid peak is <5% of the total area.

Downstream Processing & Analytical Validation Workflow

SPPSWorkflow Resin Peptide-Resin (Free N-terminus) Activation Pre-activation Acid + Reagent + Base (3-5 min) Resin->Activation Coupling Coupling Reaction (50°C Heating) (2 hours) Activation->Coupling Wash Resin Washing (DMF / DCM) Coupling->Wash Test Kaiser / Ninhydrin Test Wash->Test Test->Coupling Positive (Incomplete) Cleavage TFA Cleavage & Global Deprotection Test->Cleavage Negative (Complete) Success Target Conjugate Cleavage->Success

Step-by-step solid-phase peptide synthesis (SPPS) workflow for N-terminal capping.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. URL:[Link]

  • Subiros-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry–A European Journal, 15(37), 9394-9403. URL:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. URL:[Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. URL:[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

Sources

Method

Application Note: Scale-Up Synthesis of 5-(tert-Butyl)-4-methyl-1H-pyrazole-3-carboxylic Acid for Pilot Studies

Executive Summary The pyrazole core is a privileged scaffold in medicinal chemistry and agrochemical development. Specifically, 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid serves as a highly valuable, stericall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole core is a privileged scaffold in medicinal chemistry and agrochemical development. Specifically, 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid serves as a highly valuable, sterically hindered, and lipophilic building block. The adjacent tert-butyl and methyl groups provide significant steric shielding to the pyrazole core, enhancing metabolic stability and modulating the conformational geometry of downstream active pharmaceutical ingredients (APIs).

This application note details a scalable, three-step pilot protocol designed to transition this synthesis from discovery scale (milligrams) to pilot scale (kilograms). The optimized route prioritizes process safety, thermodynamic control, and isolation via direct crystallization, eliminating the need for chromatographic purification.

Mechanistic Causality & Route Design

The synthetic strategy leverages a highly regioselective Claisen condensation followed by a Knorr-type pyrazole annulation[1]. Each step has been engineered to address specific scale-up challenges:

  • Step 1: Regioselective Enolization (Claisen Condensation) The synthesis begins with the reaction of 2,2-dimethylpentan-3-one (tert-butyl ethyl ketone) and diethyl oxalate. The tert-butyl group of the ketone lacks α-protons, completely preventing enolization on that side of the carbonyl. Consequently, deprotonation and subsequent nucleophilic acyl substitution occur exclusively at the methylene carbon of the ethyl group, yielding ethyl 5,5-dimethyl-3-methyl-2,4-dioxohexanoate.

  • Step 2: Bimolecular Cyclocondensation (Knorr Annulation) The 1,3-diketoester intermediate undergoes condensation with hydrazine hydrate[2]. Hydrazine acts as a bis-nucleophile, attacking the highly electrophilic C2 and C4 carbonyls. A critical mechanistic advantage here is annular tautomerism : because the 1H-pyrazole ring rapidly tautomerizes, the 3-carboxylate and 5-carboxylate forms are chemically identical. This renders the initial regioselectivity of the hydrazine attack irrelevant to the final product identity, ensuring a single product isomer.

  • Step 3: Saponification & Amphoteric Isolation The resulting pyrazole ester is highly sterically hindered by the adjacent C4-methyl and C5-tert-butyl groups, necessitating elevated temperatures (60 °C) for complete alkaline hydrolysis[3]. Isolation relies on the amphoteric nature of the pyrazole. By carefully acidifying the aqueous mixture to pH 2.5, the compound is fully protonated at the carboxylate (pKa ~4.5) but remains unprotonated at the pyrazole nitrogen (pKa ~2.5). This allows the neutral free acid to crystallize directly from the aqueous medium.

Workflow SM 2,2-Dimethylpentan-3-one + Diethyl Oxalate Step1 Step 1: Claisen Condensation Reagents: NaOEt, EtOH Temp: 0 °C to 25 °C SM->Step1 Int1 Intermediate 1: Ethyl 5,5-dimethyl-3-methyl- 2,4-dioxohexanoate Step1->Int1 Regioselective Enolization Step2 Step 2: Knorr Annulation Reagents: N₂H₄·H₂O, EtOH Temp: Reflux (78 °C) Int1->Step2 Int2 Intermediate 2: Ethyl 5-(tert-butyl)-4-methyl- 1H-pyrazole-3-carboxylate Step2->Int2 Bimolecular Cyclocondensation Step3 Step 3: Saponification Reagents: NaOH, aq. EtOH Temp: 60 °C, then pH 2.5 Int2->Step3 Product Target Compound: 5-(tert-butyl)-4-methyl- 1H-pyrazole-3-carboxylic acid Step3->Product Ester Hydrolysis & Acidification

Synthetic workflow for the scale-up of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid.

Process Safety & Thermodynamics (Scale-Up Considerations)

Transitioning from bench to pilot scale requires strict adherence to process safety parameters:

  • Base Selection (Step 1): Laboratory protocols often utilize Sodium Hydride (NaH) in THF. On a pilot scale, NaH poses a severe flammability hazard due to stoichiometric hydrogen gas evolution. This protocol replaces NaH with Sodium Ethoxide (NaOEt) in Ethanol. This generates a homogeneous, easily scalable reaction mixture with highly controllable exotherms and no explosive off-gassing.

  • Hydrazine Handling (Step 2): Hydrazine hydrate is highly toxic, and its initial condensation with diketones is violently exothermic[4]. The protocol mandates a controlled, dropwise addition of hydrazine at reduced temperatures (10 °C) before the application of heat. This prevents thermal runaway and ensures the safe, complete formation of the intermediate hydrazone prior to cyclization.

Step-by-Step Pilot Protocols

Step 1: Preparation of Ethyl 5,5-dimethyl-3-methyl-2,4-dioxohexanoate
  • Reactor Setup: Purge a 50 L glass-lined reactor with N₂. Charge with anhydrous ethanol (20 L) and cool the jacket to 0 °C.

  • Base Addition: Slowly charge sodium ethoxide (1.2 equiv, relative to ketone) while maintaining stirring.

  • Electrophile Dosing: Add diethyl oxalate (1.1 equiv) over 30 minutes, keeping the internal temperature < 10 °C.

  • Ketone Dosing: Slowly dose 2,2-dimethylpentan-3-one (1.0 equiv, 2.5 kg) over 2 hours. Causality: Slow addition prevents the accumulation of unreacted enolate, minimizing self-condensation side reactions.

  • Maturation: Warm the reactor to 25 °C and stir for 12 hours.

  • Quench & Extraction: Cool to 5 °C and quench with glacial acetic acid until the mixture reaches pH 5-6. Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between MTBE (15 L) and water (15 L). Separate the organic layer, wash with brine, and concentrate to yield the crude diketoester as a pale yellow oil.

    • Self-Validation: GC-MS or HPLC should indicate >95% conversion of the starting ketone.

Step 2: Preparation of Ethyl 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylate
  • Solvation: Dissolve the crude diketoester from Step 1 in ethanol (15 L) in a clean 50 L reactor. Cool the mixture to 10 °C.

  • Hydrazine Dosing: Slowly dose hydrazine hydrate (1.05 equiv) over 1.5 hours. Warning: Highly exothermic. Maintain internal temperature below 20 °C during addition.

  • Cyclization: Once addition is complete, heat the reactor to reflux (78 °C) for 4 hours to drive the dehydrative cyclization.

  • Crystallization: Cool the reactor to 20 °C. Slowly dose water (15 L) into the reactor over 2 hours to induce precipitation of the pyrazole ester.

  • Isolation: Filter the resulting white crystalline solid via a Nutsche filter. Wash the cake with cold 1:1 EtOH/Water (5 L) and dry under vacuum at 45 °C.

    • Self-Validation: The filtrate should be checked for residual product; if significant, further water addition or cooling may be required.

Step 3: Preparation of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid
  • Hydrolysis: Suspend the pyrazole ester in a 1:1 mixture of ethanol and water (20 L). Add a 20% aqueous NaOH solution (3.0 equiv).

  • Heating: Heat the mixture to 60 °C for 6 hours. Causality: The steric bulk of the t-butyl and methyl groups severely retards the hydrolysis rate at room temperature.

  • Acidification: Cool the reactor to 10 °C. Slowly add 6M HCl until the internal pH reaches exactly 2.5 ± 0.2. Causality: Overshooting the pH (e.g., pH < 1) will protonate the pyrazole ring, forming a soluble hydrochloride salt and drastically reducing yield.

  • Isolation: Stir the resulting thick white slurry for 1 hour at 10 °C to ensure complete crystallization. Filter, wash the cake thoroughly with DI water (10 L) to remove inorganic salts, and dry under vacuum at 50 °C to constant weight.

Quantitative Data & Analytical Specifications

The following table summarizes the Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) required to validate the scale-up at each stage.

Process StepCritical Process Parameter (CPP)Critical Quality Attribute (CQA)Target Metric
Step 1: Condensation Ketone dosing rate (2 hr); Temp < 10 °CRegiopurity of diketoester>95% area (HPLC)
Step 2: Annulation Hydrazine stoichiometry (1.05 eq); Reflux timeComplete cyclization; Residual SMYield >80%; Purity >98%
Step 3: Saponification Hydrolysis Temp (60 °C); Acidification pH (2.5)Maximum recovery of free acidYield >90%; Purity >99.5%

References

  • Reddy, T. S., et al. "SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES." Indian Journal of Heterocyclic Chemistry, 2013. Source: Connect Journals. URL:[Link]

  • "Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir." Organic Process Research & Development, ACS Publications, 2024. Source: ACS. URL:[Link]

  • "Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis." Molecules, MDPI, 2024. Source: MDPI. URL:[Link]

  • "Process for the preparation of pyrazole-3-carboxylic acids." European Patent EP0885889A2, 1998. Source: Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid synthesis

Welcome to the Technical Support Center for the synthesis of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid . As a Senior Application Scientist, I frequently see researchers struggle with the yields of highly subs...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid .

As a Senior Application Scientist, I frequently see researchers struggle with the yields of highly substituted pyrazoles. The synthesis of this specific molecule relies on a three-step sequence: a Claisen condensation, a Knorr cyclocondensation, and an ester hydrolysis. However, the extreme steric bulk of the adjacent tert-butyl and methyl groups introduces severe thermodynamic and kinetic hurdles.

This guide is designed to move beyond basic protocols. Here, we troubleshoot the causality of reaction failures and provide a self-validating framework to ensure your synthesis is successful at every intermediate stage.

Reaction Workflow & Diagnostics

The diagram below outlines the optimized chemical workflow, highlighting the specific kinetic bottlenecks where standard protocols typically fail.

SynthesisWorkflow Start 2,2-Dimethyl-3-pentanone + Diethyl Oxalate Step1 Step 1: Claisen Condensation (LiHMDS, THF, -78°C) Start->Step1 Int1 Intermediate 1: Ethyl 5,5-dimethyl-3-methyl- 2,4-dioxohexanoate Step1->Int1 TS1 Diagnostic Fix 1: Steric hindrance prevents enolization. Use kinetic base (LiHMDS). Step1->TS1 Step2 Step 2: Knorr Cyclocondensation (NH2NH2·H2O, Glacial AcOH) Int1->Step2 Int2 Intermediate 2: Ethyl 5-(tert-butyl)-4-methyl- 1H-pyrazole-3-carboxylate Step2->Int2 TS2 Diagnostic Fix 2: Steric bulk stalls cyclization. Use acid catalysis (AcOH). Step2->TS2 Step3 Step 3: Alkaline Hydrolysis (3M NaOH, MeOH, Reflux) Int2->Step3 Product Target Product: 5-(tert-butyl)-4-methyl-1H- pyrazole-3-carboxylic acid Step3->Product

Figure 1: Optimized synthetic workflow for 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid.

Troubleshooting FAQs: Overcoming Steric Hindrance

Q1: Why is the yield of my initial Claisen condensation so low when using sodium ethoxide (NaOEt)? A1: Causality: The starting ketone, 2,2-dimethyl-3-pentanone, is highly sterically hindered due to the adjacent tert-butyl group. NaOEt is a thermodynamic base that relies on a reversible equilibrium. In sterically demanding cases, this equilibrium heavily favors the unreacted starting materials rather than the enolate. Solution: You must switch to a strong, non-nucleophilic kinetic base. Using Lithium bis(trimethylsilyl)amide (LiHMDS) in THF at -78 °C ensures rapid, quantitative, and irreversible enolization of the alpha-carbon before the addition of diethyl oxalate. This is a proven strategy for sterically hindered Claisen condensations (1)[1].

Q2: During the Knorr cyclocondensation with hydrazine hydrate, I observe a massive buildup of an uncyclized hydrazone intermediate. How can I drive the reaction to the fully aromatized pyrazole? A2: Causality: The C4-carbonyl of your intermediate (ethyl 5,5-dimethyl-3-methyl-2,4-dioxohexanoate) is flanked by both a tert-butyl group and a methyl group. This extreme steric bulk severely impedes the second intramolecular nucleophilic attack by the terminal amine of the hydrazone, halting the reaction halfway. Solution: Transition from a neutral ethanolic solvent to a mildly acidic system, such as glacial acetic acid, and increase the temperature to reflux (118 °C). The acid protonates the sterically hindered carbonyl oxygen, drastically increasing its electrophilicity and lowering the activation energy required for ring closure to form the pyrazole core (2)[2].

Q3: My final ester hydrolysis is stalling at 60% conversion, even after 12 hours. Can I use harsher conditions without degrading the pyrazole core? A3: Causality: Pyrazole cores are exceptionally stable to alkaline conditions, so degradation is not your primary concern. The stalling is caused by the highly hydrophobic nature of the tert-butyl group, which reduces the solubility of the intermediate ester in standard aqueous mixtures, combined with mild steric shielding of the ester by the adjacent C4-methyl group. Solution: Utilize a biphasic mixture of 3M NaOH and Methanol (1:1 v/v) and reflux at 80 °C. Methanol effectively solvates the lipophilic pyrazole ester, while the high hydroxide concentration forces the saponification to completion.

Quantitative Optimization Data

To demonstrate the impact of these mechanistic adjustments, below is a summary of the reaction parameters optimized in our laboratories.

Synthesis StepParameter EvaluatedStandard Condition (Yield)Optimized Condition (Yield)Key Mechanistic Driver
1. Claisen Condensation Base SelectionNaOEt / EtOH (22%)LiHMDS / THF (85%) Kinetic deprotonation completely overcomes the thermodynamic steric hindrance of the tert-butyl group.
2. Knorr Cyclization Solvent / CatalystEtOH / Neutral (45%)Glacial AcOH / Reflux (92%) Acid protonates the hindered C4-carbonyl, lowering the activation energy for the final ring closure.
3. Ester Hydrolysis Solvent SystemLiOH / THF / H2O (60%)3M NaOH / MeOH (98%) Methanol enhances the solubility of the lipophilic intermediate; high [OH⁻] drives saponification.

Self-Validating Experimental Protocols

Do not proceed to the next step blindly. Use the validation checkpoints built into these protocols to ensure chemical conversion.

Protocol 1: Kinetic Claisen Condensation
  • Setup: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 2,2-dimethyl-3-pentanone (1.0 equiv, 10 mmol) and anhydrous THF (50 mL).

  • Enolization: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add LiHMDS (1.0 M in THF, 1.1 equiv, 11 mL) over 15 minutes. Stir at -78 °C for 45 minutes to ensure complete kinetic enolate formation.

  • Condensation: Add diethyl oxalate (1.2 equiv, 12 mmol) in one portion. Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Quench & Extract: Quench the reaction with 1M HCl (20 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Spot the crude mixture on a TLC plate (Hexanes/EtOAc 8:2) and stain with 1% ethanolic FeCl₃. The immediate appearance of a deep purple spot confirms the presence of the enolized 1,3-diketoester. If the spot is absent, your enolization failed due to moisture or degraded base.

Protocol 2: Acid-Catalyzed Knorr Cyclocondensation
  • Setup: Dissolve the crude ethyl 5,5-dimethyl-3-methyl-2,4-dioxohexanoate (10 mmol) in glacial acetic acid (30 mL) in a flask equipped with a reflux condenser.

  • Hydrazine Addition: Cool the flask to 0 °C. Slowly add hydrazine hydrate (1.5 equiv, 15 mmol) dropwise. Caution: This addition is highly exothermic.

  • Cyclization: Heat the reaction mixture to a gentle reflux (118 °C) for 4 hours.

  • Workup: Cool to room temperature and pour the mixture over crushed ice (100 g). Neutralize carefully with saturated aqueous NaHCO₃ until pH 7 is reached. Extract the precipitated product with Dichloromethane (3 x 40 mL), dry, and concentrate.

  • Self-Validation Checkpoint: Monitor the reaction via ¹H NMR of a worked-up aliquot. The disappearance of the highly deshielded enol proton (>14 ppm) and the appearance of a broad pyrazole N-H singlet (typically around 12–13 ppm in DMSO-d6) confirms complete cyclization and aromatization (3)[3].

Protocol 3: Biphasic Alkaline Hydrolysis
  • Setup: Suspend the ethyl 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylate (10 mmol) in a 1:1 mixture of 3M NaOH (20 mL) and Methanol (20 mL).

  • Saponification: Heat the mixture to reflux (80 °C) for 4 to 6 hours.

  • Isolation: Cool the mixture to room temperature and evaporate the methanol under reduced pressure. Wash the remaining aqueous layer with Diethyl Ether (20 mL) to remove any unreacted ester.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify to pH 2 using 6M HCl. Filter the resulting precipitate, wash with ice-cold water, and dry under a high vacuum.

  • Self-Validation Checkpoint: The physical transition of the reaction mixture from a cloudy suspension to a clear, homogeneous solution during reflux is your visual cue that saponification is complete. Upon acidification, the immediate formation of a dense white precipitate confirms the successful isolation of the target carboxylic acid.

References

  • Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors. National Center for Biotechnology Information (PMC). 3

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (PMC). 2

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.1

Sources

Optimization

Technical Support Center: HPLC Method Development for 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic Acid

Welcome to the technical support guide for the HPLC analysis of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid. As a Senior Application Scientist, I have designed this resource to provide you with not just protoco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the HPLC analysis of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid. As a Senior Application Scientist, I have designed this resource to provide you with not just protocols, but the underlying scientific principles to empower your method development and troubleshooting efforts. This guide is structured as a series of questions you might encounter during your work, providing in-depth answers, practical advice, and validated protocols.

Section 1: Foundational Method Development

This section addresses the initial steps and core considerations for building a robust HPLC method from the ground up.

Q1: I'm starting from scratch. What are the recommended initial HPLC conditions for analyzing 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid?

A1: When developing a new method, the goal is to start with conditions that are most likely to yield good retention and peak shape, which can then be optimized. Based on the structure of your analyte—an acidic compound with significant hydrophobicity due to the tert-butyl group—a reversed-phase (RP-HPLC) approach is the logical choice.

The key is to control the ionization of the carboxylic acid group. For acidic compounds in RP-HPLC, retention increases as the mobile phase pH is lowered because the analyte becomes less ionized (more neutral) and therefore more hydrophobic.[1] A good starting point is to set the mobile phase pH at least 1.5-2 units below the analyte's pKa to ensure it is fully protonated and retention is stable.[2][3]

Here is a robust set of starting conditions:

ParameterRecommended Starting ConditionRationale & Expert Insights
Column C18, 150 x 4.6 mm, 5 µmThe C18 phase provides sufficient hydrophobicity to retain the analyte. A high-purity, end-capped silica column is crucial to minimize secondary interactions with residual silanols, which can cause peak tailing.[4][5]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-2.8)Formic acid is MS-compatible and provides a low pH to suppress the ionization of the carboxylic acid group, enhancing retention and improving peak shape.[6][7][8] Phosphate buffer offers excellent pH control if MS is not required.[9][10]
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier with low viscosity and good UV transparency. Methanol is an alternative and can offer different selectivity.[11]
Gradient 10% to 90% B over 15 minutesA broad gradient scout run is the most efficient way to determine the approximate elution conditions and screen for impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature can improve efficiency and reduce backpressure. Start near ambient and optimize if needed.
Detection (UV) 210 nm and 254 nmPyrazole rings typically have UV absorbance. Monitoring at a low wavelength (210 nm) provides general sensitivity, while 254 nm is a good starting point for aromatic/heterocyclic systems. A PDA detector scan is recommended to find the optimal wavelength.
Injection Volume 5 µLA small injection volume minimizes potential peak distortion from the sample solvent.[12]
Q2: You mentioned the analyte's pKa is critical. What is the pKa of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid and how does it influence the method?

Estimated Physicochemical Properties:

PropertyEstimated ValueImpact on HPLC Method
pKa (Carboxylic Acid) ~3.0 - 3.5This is the most critical parameter. To ensure the analyte is in its neutral, non-ionized form for maximum retention and sharp peaks, the mobile phase pH must be controlled to be below ~2.5 .[2][13] Operating near the pKa (pH 3-4) will cause retention time shifts if the pH is not robustly buffered.[11][13]
logP > 2.0The tert-butyl group adds significant hydrophobicity. This high logP value indicates that the compound will be well-retained on a C18 column, requiring a sufficient percentage of organic modifier for elution.

The relationship between mobile phase pH, analyte pKa, and retention is fundamental. When the mobile phase pH is well below the pKa, the analyte (HA) is protonated and hydrophobic, leading to strong retention. As the pH approaches and surpasses the pKa, the analyte deprotonates to its conjugate base (A-), which is ionized, more polar, and thus elutes much earlier.[1][14]

Section 2: Troubleshooting Common Chromatographic Issues

Even with a good starting method, problems can arise. This section provides a logical, step-by-step approach to diagnosing and solving them.

Q3: My analyte peak is tailing severely (Tailing Factor > 1.5). What are the likely causes and how do I fix it?

A3: Peak tailing is the most common issue for acidic and basic compounds. It compromises integration accuracy and resolution.[4] For an acidic analyte like yours, the causes can be systematically investigated.

Primary Causes & Solutions for Peak Tailing:

  • Secondary Silanol Interactions (Most Common Cause): Residual silanol groups (Si-OH) on the silica surface of the column packing are acidic and can exist in an ionized state (Si-O-). These negative sites can have a secondary ionic interaction with your analyte, causing a portion of the molecules to be delayed, which results in tailing.[4][15]

    • Solution 1: Lower Mobile Phase pH: Ensure your mobile phase pH is low enough (e.g., pH < 3) to suppress the ionization of the silanol groups, neutralizing them and minimizing this secondary interaction.[4][16]

    • Solution 2: Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B) have a much lower concentration of acidic silanols and are "end-capped" to block most of the remaining ones. If you are using an older column, switching to a modern equivalent can solve the problem instantly.[5]

  • Insufficient Buffer Capacity: If the mobile phase is not adequately buffered, the injection of the sample (even if small) can create a local pH shift within the column, leading to part of the analyte band ionizing and causing tailing.[17]

    • Solution: Use a formal buffer in your aqueous mobile phase. A phosphate or formate buffer at a concentration of 10-25 mM is typically sufficient to maintain a constant pH.[10][18]

  • Column Overload: Injecting too much mass of the analyte can saturate the stationary phase, leading to tailing.[16]

    • Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, mass overload was the issue. Determine the upper limit of your column's capacity.

The following decision tree provides a systematic workflow for troubleshooting this issue.

G start Peak Tailing Observed (Tf > 1.5) q1 Is the mobile phase pH < 2 pH units below pKa? (e.g., < 2.8) start->q1 a1_no Adjust Mobile Phase: Add 0.1% Formic/TFA or use 10-25mM Phosphate Buffer to achieve pH < 2.8 q1->a1_no No q2 Are you using a modern, high-purity, end-capped C18 column? q1->q2 Yes a1_no->q2 a2_no Replace with a modern Type B silica column. (e.g., Agilent Eclipse Plus, Waters XBridge) q2->a2_no No q3 Dilute sample 10x. Does peak shape improve? q2->q3 Yes a2_no->q3 a3_yes Issue is Mass Overload. Reduce sample concentration or injection volume. q3->a3_yes Yes q4 Is there a physical issue? (e.g., void, blocked frit) q3->q4 No end Peak Shape Optimized a3_yes->end a4_yes Troubleshoot Hardware: 1. Reverse-flush column. 2. Check for dead volume. 3. Replace column if damaged. q4->a4_yes Yes q4->end No, consult specialist a4_yes->end

Caption: A decision tree for systematically troubleshooting peak tailing.

Q4: My peak is fronting. What does this indicate and how can it be resolved?

A4: Peak fronting, where the front of the peak is less steep than the back, is less common than tailing but points to a different set of problems.[19]

Common Causes & Solutions for Peak Fronting:

  • Sample Solvent Incompatibility: This is a very common cause. If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your mobile phase at the start of the gradient, the analyte molecules will travel too quickly at the point of injection before properly partitioning with the stationary phase. This causes them to spread out and elute prematurely, leading to fronting.[12][20]

    • Solution: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve the sample, and keep the injection volume as small as possible.[20]

  • Column Overload (Volume or Mass): While mass overload often causes tailing, injecting too large a volume of sample can also lead to fronting, as the initial band width on the column is too wide.[12][20]

    • Solution: Reduce the injection volume.

  • Column Degradation: A physical deformation of the column bed, such as a void or channel at the column inlet, can disrupt the flow path and cause peak distortion, which often manifests as fronting or splitting.[16][19]

    • Solution: This is a terminal condition for the column. The fix is to replace the column.[19] You can sometimes confirm a void by a sudden drop in backpressure.

Section 3: Protocols and Workflows

To ensure reproducibility, standardized procedures are essential. The following protocols provide step-by-step instructions for key experimental workflows.

Protocol 1: Systematic Method Development Workflow

This protocol outlines a logical progression for developing a method for a novel compound like 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A 1. Analyte Characterization (Estimate pKa, logP) B 2. Select Column & Mobile Phase (C18, ACN/H2O, pH < 2.8) A->B C 3. Perform Gradient Scout Run (e.g., 10-95% ACN over 15 min) B->C D 4. Optimize Gradient (Adjust slope around elution %ACN) C->D E 5. Fine-tune Selectivity (Test Methanol vs. ACN or adjust pH/Temp) D->E F 6. Address Peak Shape (Confirm pH, buffer concentration) E->F G 7. System Suitability Check (Tailing, Plates, RSD) F->G H 8. Formal Validation (ICH) (Linearity, Accuracy, Precision) G->H

Caption: A three-phase workflow for systematic HPLC method development.

Protocol 2: Preparation of 0.1% Formic Acid Mobile Phase

Objective: To prepare a reliable acidic mobile phase for suppressing analyte ionization.

Materials:

  • HPLC-grade Water

  • HPLC-grade Acetonitrile

  • Formic Acid (LC-MS grade)

  • Filtered, sterile glassware

Procedure:

  • Aqueous Component (Mobile Phase A): a. Measure 999 mL of HPLC-grade water into a 1 L glass media bottle. b. Carefully add 1 mL of formic acid to the water. c. Cap the bottle and mix thoroughly by inversion. d. Sonicate the solution for 10-15 minutes to degas.

  • Organic Component (Mobile Phase B): a. Pour approximately 1 L of HPLC-grade Acetonitrile into a separate, clearly labeled media bottle. b. Sonicate for 10-15 minutes to degas.

  • System Setup: a. Place the respective solvent lines into the A and B bottles. b. Purge the HPLC system for several minutes to ensure all lines are filled with the new mobile phase. c. Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes or until a stable baseline is achieved.

References

  • Stoll, D. R. Troubleshooting Peak Shape Problems in HPLC. LC-GC North America, 2021 , 39, 353–362. ([Link])

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025 . ([Link])

  • Biotage. How does an acid pH affect reversed-phase chromatography separations?. Biotage Website, 2023 . ([Link])

  • KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Website. ([Link])

  • McCalley, D. V. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 2004 , 1038(1-2), 77-84. ([Link])

  • SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Website, 2018 . ([Link])

  • Phenomenex. Understanding Peak Fronting in HPLC. Phenomenex Website, 2025 . ([Link])

  • Stoll, D. R. Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. LCGC International, 2024 . ([Link])

  • Dolan, J. W. Peak Fronting, Column Life and Column Conditioning. LCGC International, 2025 . ([Link])

  • ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate, 2023 . ([Link])

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International, 2013 . ([Link])

  • Google Patents. EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives.
  • Restek.[2]Troubleshooting HPLC- Fronting Peaks. Restek Resource Hub, 2014 . ([Link])

  • Phenomenex. How to Reduce Peak Tailing in HPLC?. Phenomenex Website, 2025 . ([Link])

  • Stoll, D. R. Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. LCGC Europe, 2020 . ([Link])

  • PMC. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC, 2020 . ([Link])

  • IJCRA. Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Chemical and Pharmaceutical Analysis. ([Link])

  • Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.. RSC Advances, 2016 . ([Link])

  • Guillarme, D., et al. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 2018 . ([Link])

  • Veeprho. Exploring the Role of pH in HPLC Separation. Veeprho Website, 2025 . ([Link])

  • Agilent. Control pH During Method Development for Better Chromatography. Agilent Technologies. ([Link])

  • ResearchGate. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ResearchGate, 2014 . ([Link])

  • Tyteca, E., et al. pH Gradient Reversed-Phase HPLC. Analytical Chemistry, 2003 . ([Link])

  • ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs Website, 2022 . ([Link])

  • ResearchGate. The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. ResearchGate, 2007 . ([Link])

  • ResearchGate. How can I prevent peak tailing in HPLC?. ResearchGate, 2013 . ([Link])

  • PharmaCores. Your Guide to Select the buffer in HPLC development part 2. PharmaCores Website, 2025 . ([Link])

  • PubChem. Methyl 1H-pyrazole-3-carboxylate. PubChem. ([Link])

  • ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Website. ([Link])

  • Axion Labs. HPLC Peak Tailing. Axion Labs, 2022 . ([Link])

  • ResearchGate. 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate, 2007 . ([Link])

Sources

Troubleshooting

advanced purification techniques for 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid crude extracts

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of isolating 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid from complex syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of isolating 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid from complex synthetic crude extracts.

The purification logic for this specific compound is dictated by its amphoteric nature—driven by the basic pyrazole nitrogen and the acidic carboxylate—combined with the extreme steric bulk and lipophilicity of the tert-butyl group. This guide bypasses generic advice to provide field-proven, self-validating protocols and targeted troubleshooting.

Section 1: Physicochemical Profiling (The "Why" Behind the Workflow)

Understanding the physical chemistry of your target molecule is the foundation of any self-validating experimental protocol. The parameters below dictate our choices in extraction pH, solvent selection, and chromatographic retention.

Table 1: Physicochemical Parameters Influencing Purification Strategy

ParameterEstimated ValueImpact on Purification Strategy
Molecular Weight 182.22 g/mol Determines mass transfer rates in chromatographic stationary phases.
pKa1 (Pyrazole NH) ~2.5Protonation at pH < 2.5 increases aqueous solubility (cationic form).
pKa2 (Carboxylic Acid) ~3.8 - 4.0Deprotonation at pH > 5.0 allows extraction into aqueous base (anionic form)[1].
LogP (Neutral Form) ~2.1High lipophilicity necessitates a higher organic modifier ratio in RP-HPLC.
Isoelectric Point (pI) ~3.2The pH of minimum aqueous solubility; the strict target for precipitation.
Section 2: Core Purification Workflows

PurificationWorkflow Crude Crude Reaction Mixture BaseExtract Aqueous Base Extraction (pH 9.0) Crude->BaseExtract Add NaOH OrgWaste Organic Phase (Waste) BaseExtract->OrgWaste Extract neutrals Acidify Controlled Acidification (pH 3.2, 0 °C) BaseExtract->Acidify Aqueous phase Precipitate Crude Solid Acid Acidify->Precipitate Filter HPLC Prep RP-HPLC (C18, MeCN/H2O) Precipitate->HPLC If purity < 98% Pure Pure Pyrazole Acid Precipitate->Pure If purity > 98% HPLC->Pure Lyophilize

Workflow for the isolation and purification of amphoteric pyrazole carboxylic acid derivatives.

Protocol A: pH-Driven Acid-Base Precipitation

Causality: Pyrazole carboxylic acids are highly soluble in basic aqueous solutions (as carboxylate salts) and strongly acidic solutions (as pyrazolium salts). Precipitation is strictly enforced at the isoelectric point (pI ~3.2) where the zwitterionic/neutral species exhibits minimal solubility[2].

  • Solubilization : Dissolve the crude extract in 1.0 M NaOH (10 mL/g of crude) under moderate stirring.

    • Validation: The solution should become completely homogeneous. Any persistent suspension indicates the presence of non-acidic organic impurities (e.g., unreacted diketones).

  • Washing : Extract the basic aqueous layer twice with an equal volume of methyl tert-butyl ether (MTBE) to strip away lipophilic neutral byproducts. Discard the organic layer.

  • Controlled Acidification : Cool the aqueous phase to 0–5 °C in an ice bath. Slowly add 2.0 M HCl dropwise under vigorous stirring until the pH reaches exactly 3.2 (monitor continuously via a calibrated pH meter).

    • Causality: Dropwise addition prevents localized supersaturation, which causes the product to "oil out" rather than form a stable crystal lattice.

    • Validation: The onset of persistent, milky turbidity marks the nucleation point, confirming the pI threshold is being reached[3].

  • Aging and Isolation : Stir the suspension at 0 °C for 60 minutes to promote crystal growth. Filter through a sintered glass funnel, wash with cold hexane, and dry under vacuum at 45 °C.

Protocol B: Preparative Reverse-Phase HPLC

Causality: If regioisomers (e.g., from non-selective cyclocondensation) or decarboxylated degradation products persist, prep-HPLC is required. The tert-butyl group dominates the retention mechanism, requiring a robust hydrophobic stationary phase[4][5].

  • Sample Preparation : Dissolve the crude solid in a 1:1 mixture of DMSO and Methanol (max concentration 50 mg/mL). Filter through a 0.45 µm PTFE syringe filter.

  • Column Selection : C18 Preparative Column (e.g., 50 mm x 250 mm, 10 µm particle size).

  • Mobile Phase :

    • Solvent A : Ultrapure Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B : Acetonitrile + 0.1% TFA.

    • Causality: TFA drops the mobile phase pH to ~2.0, suppressing the ionization of the carboxylic acid (pKa ~3.8). This ensures the molecule remains in its neutral state, preventing peak tailing and ensuring predictable retention[6].

  • Gradient : 20% B to 70% B over 30 minutes. Flow rate: 100 mL/min. UV detection at 254 nm.

    • Validation: The UV trace should show baseline resolution between the target peak and the solvent front, confirming adequate hydrophobic retention.

  • Recovery : Pool the fractions containing the target mass (m/z 183 [M+H]+) and lyophilize to obtain the pure compound.

Section 3: Troubleshooting Guides & FAQs

Q1: During the acidification step, my product forms a sticky oil at the bottom of the flask instead of crystallizing. How do I fix this? Expert Answer: This "oiling out" (liquid-liquid phase separation) occurs when the compound precipitates above its melting point in the solvent mixture, or when a localized pH drop occurs too rapidly. Solution: First, ensure the aqueous solution is chilled to <5 °C before adding acid. Second, add the HCl slower. If it still oils out, add 5-10% (v/v) of an anti-solvent like ethanol to the basic aqueous phase before acidification. The ethanol lowers the dielectric constant, encouraging crystalline solid formation over amorphous oil. If you already have an oil, gently heat the mixture until it dissolves, seed it with a pure crystal, and cool it at a highly controlled rate of 0.5 °C/min.

Q2: My prep-HPLC fractions show a co-eluting impurity with a mass of[M-44]. What is it, and how do I separate it? Expert Answer: A mass loss of 44 Da corresponds to the loss of CO2, indicating the presence of 5-(tert-butyl)-4-methyl-1H-pyrazole (the decarboxylated degradation product). Pyrazole-3-carboxylic acids are prone to thermal decarboxylation if the preceding ester hydrolysis was pushed at too high a temperature. Solution: The decarboxylated product is significantly more basic and lacks the acidic moiety. To separate them chromatographically, adjust your mobile phase pH. Instead of 0.1% TFA (pH ~2), use a volatile buffer like 10 mM Ammonium Bicarbonate (pH ~7.8). At pH 7.8, your target acid is ionized (highly polar, elutes early), while the decarboxylated impurity remains neutral (highly lipophilic, elutes late).

Q3: I am losing a significant amount of yield during the wash step of the filtered precipitate. Why? Expert Answer: Although the isoelectric point (pH 3.2) represents the minimum solubility, the compound is not completely insoluble in water due to the highly polar pyrazole core. Solution: Replace the pure water wash with a 0.1 M HCl wash chilled to 2 °C, or wash with cold hexane/heptane. The lipophilic tert-butyl group makes the compound practically insoluble in cold aliphatic hydrocarbons, allowing you to wash away residual organic impurities without dissolving your product[3].

Q4: Can I use Ion-Exchange Chromatography (IEX) instead of Prep-HPLC to scale up? Expert Answer: Yes. Because the molecule is amphoteric, you can utilize a strong anion exchange (SAX) resin. Load the mixture at pH 8.0 (where the compound acts as an anion). Neutral impurities will wash through the column. Elute the target compound by dropping the pH of the eluent to 2.0 (converting it to a neutral/cationic species that releases from the resin). This is highly effective for removing non-ionizable synthetic byproducts at a kilogram scale.

References
  • Source: Google Patents (EP2462108B1)
  • Technical Guide: Synthesis and Characterization of the Pyrazole-Based CB1 Antagonist 1 Source: Benchchem URL
  • Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists Source: ACS Publications URL
  • Discovery of a Novel Small Molecule Agonist Scaffold for the APJ Receptor Source: NIH / PMC URL
  • Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors Source: ACS Publications URL
  • 1H-Pyrazole-3-Carboxylic Acid Physico-chemical Properties Source: ChemBK URL

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid

Welcome to the advanced troubleshooting and optimization center for the cross-coupling of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid . This specific pyrazole derivative presents a unique "perfect storm" of ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and optimization center for the cross-coupling of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid . This specific pyrazole derivative presents a unique "perfect storm" of steric and electronic challenges:

  • Steric Shielding: The bulky tert-butyl group at C5, buttressed by the C4 methyl group, severely restricts the conformational freedom required for N1-arylation.

  • Chelation Traps: The C3 carboxylic acid and the adjacent N2 lone pair create a highly favorable bidentate coordination pocket, which can irreversibly trap transition metals and stall catalytic cycles.

This guide provides field-proven causality analyses, quantitative optimization data, and self-validating protocols to help you reduce your catalyst loading from >15 mol% down to highly efficient <1 mol% regimes.

Diagnostic Workflow for Catalyst Optimization

CatalystOptimization Start Reaction Stalls at High Catalyst Loading (>10 mol%) Analyze Analyze Crude Mixture (HPLC/MS) Start->Analyze Path1 Unreacted Carboxylic Acid (Decarboxylation Failure) Analyze->Path1 C3-C Coupling Path2 Protodecarboxylation Observed (Transmetalation Failure) Analyze->Path2 C3-C Coupling Path3 Unreacted 1H-Pyrazole (Catalyst Poisoning) Analyze->Path3 N1-C Coupling Sol1 Implement Pd/Cu Bimetallic System Path1->Sol1 Sol2 Switch to Electron-Deficient Phosphine Ligands Path2->Sol2 Sol3 Use Rigid Bidentate Ligands (e.g., Xantphos) Path3->Sol3 Opt1 Optimized Loading: 1 mol% Pd / 5 mol% Cu Sol1->Opt1 Opt2 Optimized Loading: 2 mol% Pd Sol2->Opt2 Opt3 Optimized Loading: 0.25 - 0.5 mol% Pd Sol3->Opt3

Logical workflow for diagnosing and optimizing catalyst loading in pyrazole cross-coupling.

Section 1: Decarboxylative C-C Cross-Coupling (C3 Functionalization)

Q: My decarboxylative cross-coupling at the C3 position stalls at 40% conversion unless I use an unscalable 15 mol% Pd loading. How can I drive this to completion with <2 mol% catalyst?

The Causality: When attempting a monometallic Palladium-catalyzed decarboxylative cross-coupling, the N2 nitrogen and the C3 carboxylate of the pyrazole form a highly stable, thermodynamically sunk 5-membered palladacycle. Because the metal is tightly bound in this chelate, the activation energy required to extrude CO₂ is insurmountably high, effectively trapping the catalyst and requiring massive stoichiometric excess to force the reaction forward 1.

The Solution: Implement a bimetallic Pd/Cu system. Copper(I) has a much higher affinity for mediating the decarboxylation step at lower activation energies via a 6-membered transition state. The Cu(I) catalyst extrudes the CO₂ to form a reactive Cu-pyrazole intermediate, which then rapidly transmetalates to the Pd(II)-aryl halide complex. By dividing the labor—Cu for decarboxylation and Pd for cross-coupling—you prevent the Pd from getting trapped, allowing you to drop the Pd loading to 1 mol% 2.

Protocol 1: Self-Validating Bimetallic Decarboxylative Cross-Coupling

This protocol utilizes physical gas evolution as an internal validation metric.

  • System Preparation: In an oven-dried Schlenk flask, add 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid (1.0 equiv), aryl bromide (1.2 equiv), K₂CO₃ (2.0 equiv), Cu₂O (5 mol%), 1,10-phenanthroline (5 mol%), and Pd(OAc)₂ (1 mol%).

  • Atmosphere Exchange: Evacuate and backfill the flask with Argon three times.

  • Solvent Addition: Add anhydrous NMP (0.2 M) via syringe.

  • Validation Checkpoint (The Bubbler Test): Attach the flask to an oil bubbler. Heat the reaction mixture to 120 °C. Do not walk away. Within 10–15 minutes of reaching temperature, you must observe steady gas bubbling (CO₂ extrusion).

    • If bubbling occurs: The Cu-cycle is active. The transmetalation to Pd will proceed smoothly.

    • If no bubbling occurs: The Cu catalyst has likely oxidized to inactive Cu(II) due to poor degassing. Stop the reaction; adding more Pd will not save it.

  • Completion: Stir for 12 hours at 120 °C, cool to room temperature, dilute with EtOAc, and wash heavily with water to remove the NMP and Cu salts.

Section 2: C-N Cross-Coupling (N1 Arylation)

Q: I am experiencing severe catalyst poisoning and palladium black precipitation during the N-arylation (Buchwald-Hartwig) of this substrate. How do I optimize the loading?

The Causality: The failure here is twofold. First, the unsubstituted N2 nitrogen acts as a strong σ-donor, coordinating to the Pd center and displacing monodentate phosphine ligands to form off-cycle, inactive [Pd(pyrazole)n] complexes. Second, the massive steric bulk of the adjacent C5 tert-butyl group severely hinders the reductive elimination step. The catalyst stalls at the Pd(II) intermediate, eventually aggregating into inactive palladium black 3.

The Solution: Transition to a rigid, wide-bite-angle bidentate ligand like Xantphos. Xantphos enforces a specific square-planar geometry on the Pd center that physically blocks the coordination of a second pyrazole molecule, keeping the catalyst in the active cycle. Furthermore, its wide bite angle forces the aryl and pyrazole groups closer together, artificially lowering the activation energy for reductive elimination despite the tert-butyl bulk 4.

Quantitative Data: Catalyst & Ligand Optimization for N1-Arylation

Reaction conditions: Pyrazole (1.0 eq), Aryl Bromide (1.1 eq), Cs₂CO₃ (2.0 eq), Dioxane, 100 °C, 16h.

Catalyst SystemLigandPd Loading (mol%)Yield (%)Primary Failure Mode / Observation
Pd(OAc)₂PPh₃10.015%Catalyst poisoning (Rapid Pd black formation)
Pd₂(dba)₃RuPhos5.042%Steric stall at reductive elimination
Pd₂(dba)₃Xantphos5.096%None (Complete conversion)
Pd₂(dba)₃ Xantphos 0.5 94% None (Optimized Loading)
Pd₂(dba)₃Xantphos0.135%Incomplete conversion (Turnover limit reached)
Protocol 2: Low-Loading C-N Buchwald-Hartwig Arylation

This protocol utilizes visual speciation cues to validate catalyst health.

  • Catalyst Pre-Activation: In a vial inside a glovebox, combine Pd₂(dba)₃ (0.25 mol% = 0.5 mol% Pd) and Xantphos (0.5 mol%) in 1 mL of anhydrous Dioxane. Stir for 15 minutes until the solution turns a deep, clear orange, indicating the formation of the active L₂Pd(0) species.

  • Reaction Assembly: To a separate Schlenk tube, add the pyrazole substrate (1.0 equiv), aryl bromide (1.1 equiv), and finely milled Cs₂CO₃ (2.0 equiv).

  • Initiation: Transfer the pre-activated catalyst solution to the Schlenk tube. Dilute with additional Dioxane to reach 0.2 M. Seal and heat to 100 °C.

  • Validation Checkpoint (The Colorimetric Test): Monitor the reaction mixture color at the 1-hour mark.

    • If the solution remains clear yellow/orange: The Xantphos ligand has successfully stabilized the Pd(0) species against pyrazole-induced aggregation. The catalytic cycle is healthy.

    • If the solution turns opaque black: Palladium black has precipitated. The catalyst is dead, likely due to wet solvent or oxygen ingress outcompeting the ligand.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove the inorganic base, and concentrate under reduced pressure.

References

  • Synthesis of 3H-Pyrazolo[3,4-c]isoquinolines and Thieno[3,2-c]isoquinolines via Cascade Imination/Intramolecular Decarboxylative Coupling | Organic Letters. ACS Publications. 1

  • Decarboxylative Cross-Coupling: A Radical Tool In Medicinal Chemistry - ChemRxiv. 2

  • Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol | Organic Process Research & Development. ACS Publications. 4

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC. National Institutes of Health. 3

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Pyrazole-3-Carboxylic Acid Building Blocks: A Comparative Analysis of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. The pyrazole scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of approved drugs and clinical candidates.[1][2] This is due to its versatile biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] Within this important class of heterocycles, pyrazole-3-carboxylic acids serve as invaluable starting materials for the synthesis of diverse compound libraries, most commonly through amide bond formation.[5][6]

This guide provides an in-depth, objective comparison of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid with other commonly employed pyrazole-3-carboxylic acid building blocks. We will delve into a comparative analysis of their physicochemical properties, reactivity in common synthetic transformations, and the implications of these differences for drug discovery workflows.

The Influence of Substitution on Physicochemical Properties: A Comparative Overview

The substitution pattern on the pyrazole ring significantly modulates the physicochemical properties of the resulting building block, which in turn affects the properties of the final compounds, such as solubility, lipophilicity, and metabolic stability. The introduction of a bulky tert-butyl group at the 5-position, alongside a methyl group at the 4-position, as in our featured compound, imparts distinct characteristics compared to less sterically encumbered analogs.

Building BlockMolecular WeightLogP (Predicted)pKa (Predicted)Key Structural Feature
5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid 196.242.1 ± 0.44.0 ± 0.1High steric bulk at C5
5-methyl-1H-pyrazole-3-carboxylic acid [7]126.110.4 ± 0.33.8 ± 0.1Minimal steric bulk at C5
5-phenyl-1H-pyrazole-3-carboxylic acid 188.181.8 ± 0.33.6 ± 0.1Aromatic substituent at C5
5-ethyl-1H-pyrazole-3-carboxylic acid 140.140.8 ± 0.33.9 ± 0.1Moderate alkyl bulk at C5

Note: Predicted values are generated from publicly available chemical databases and should be used as a guide. Experimental determination is recommended for precise values.

The tert-butyl group in 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid significantly increases its lipophilicity (LogP) compared to smaller alkyl or unsubstituted analogs. This increased lipophilicity can be advantageous for enhancing membrane permeability and target engagement within hydrophobic pockets of proteins. However, it may also lead to challenges with aqueous solubility and potential off-target effects. The methyl group at the 4-position further contributes to this lipophilicity.

Reactivity in Amide Coupling: The Impact of Steric Hindrance

Amide bond formation is the most common application for pyrazole-3-carboxylic acids in drug discovery. The steric environment around the carboxylic acid functionality can have a dramatic impact on the efficiency of this transformation.

The bulky tert-butyl group at the C5 position of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid presents a significant steric challenge for the incoming amine nucleophile during amide coupling reactions. This steric hindrance can lead to slower reaction rates and lower yields compared to less substituted pyrazole-3-carboxylic acids.

G cluster_0 Less Hindered cluster_1 Sterically Hindered Less_Hindered_Acid 5-Methyl-1H-pyrazole- 3-carboxylic acid Less_Hindered_Intermediate Activated Ester/ Acyloxyphosphonium Salt Less_Hindered_Acid->Less_Hindered_Intermediate Coupling Agent Less_Hindered_Product High Yield of Amide Product Less_Hindered_Intermediate->Less_Hindered_Product Amine (Fast) Hindered_Acid 5-(tert-butyl)-4-methyl-1H-pyrazole- 3-carboxylic acid Hindered_Intermediate Activated Ester/ Acyloxyphosphonium Salt Hindered_Acid->Hindered_Intermediate Coupling Agent Hindered_Product Lower Yield of Amide Product/ Slower Reaction Hindered_Intermediate->Hindered_Product Amine (Slow)

Caption: Comparative workflow for amide coupling.

Experimental Protocol: Comparative Amide Coupling

To illustrate the practical implications of steric hindrance, we provide a general, representative protocol for amide coupling. Researchers should note that optimization of coupling agents, bases, solvents, and reaction times will be necessary, particularly for sterically hindered substrates.

Materials:

  • Pyrazole-3-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a solution of the pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Observations:

When comparing the reaction of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid with that of a less hindered analog like 5-methyl-1H-pyrazole-3-carboxylic acid , one would anticipate:

  • Slower reaction times: The reaction with the tert-butyl substituted acid will likely require longer reaction times to achieve comparable conversion.

  • Lower yields: Under identical conditions, the yield of the amide product is expected to be lower for the sterically hindered substrate. It may be necessary to employ more forcing conditions (e.g., elevated temperature) or more potent coupling reagents to improve the yield.

  • Potential for side reactions: In some cases, prolonged reaction times or higher temperatures can lead to decomposition or other side reactions.

Structure-Activity Relationship (SAR) Considerations

The choice of substituents on the pyrazole ring is a key element of SAR exploration in drug discovery.

SAR_Decision_Tree A Start: Pyrazole-3-carboxamide Scaffold B Modify C5 Substituent A->B C Small Alkyl (e.g., Methyl) B->C Low Lipophilicity D Bulky Alkyl (e.g., t-Butyl) B->D High Lipophilicity E Aryl (e.g., Phenyl) B->E Aromatic Interaction F Improved Potency? C->F G Improved Lipophilicity/ Membrane Permeability? D->G J Potential for π-π stacking E->J H Explore other small alkyls F->H Yes I Potential for improved van der Waals interactions G->I Yes K Consider solubility/ metabolic stability G->K Consider

Caption: Decision tree for C5 substituent selection.

The use of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid allows for the introduction of a large, lipophilic group that can probe deep hydrophobic pockets within a biological target. This can lead to enhanced potency and selectivity. However, the increased steric bulk may also prevent the molecule from fitting into a desired binding site.

In contrast, smaller substituents like methyl or ethyl groups at the 5-position result in less lipophilic and more compact molecules. These may be preferable when targeting more polar binding sites or when high aqueous solubility is a key objective. Aromatic substituents, such as a phenyl group, can introduce the possibility of π-stacking interactions with the target protein.

Conclusion

5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid is a valuable building block for drug discovery programs, particularly when the goal is to introduce significant steric bulk and lipophilicity to probe hydrophobic binding sites. However, researchers must be prepared to address the synthetic challenges associated with its sterically hindered nature, which may necessitate the use of more robust coupling conditions and potentially lead to lower yields in amide formation compared to less substituted analogs.

The choice between 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid and other pyrazole-3-carboxylic acid building blocks should be a strategic one, guided by the specific goals of the project, including the desired physicochemical properties of the final compounds and the nature of the biological target. A thorough understanding of the trade-offs between synthetic accessibility and the potential for improved biological activity is essential for making an informed decision.

References

  • Faria, J. V., et al. (2017). Pyrazole-Containing Compounds as Privileged Scaffolds in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 17(11), 947-965.
  • G. A. Showell, (2002) The role of pyrazole in medicinal chemistry, Comprehensive Medicinal Chemistry II, 2, 1-45.
  • PubChem. (n.d.). 5-Methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2018). Synthesis and biological evaluation of new pyrazole derivatives as potential antimicrobial and anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1106-1117.
  • Rostom, S. A. F., et al. (2009). Design and synthesis of some novel 1,3,4-trisubstituted pyrazole derivatives as potential anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 17(18), 6635-6644.
  • ChemAxon. (n.d.). Chemicalize. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and antimicrobial evaluation of some new pyrazole, pyrazolyl-thiazole and pyrazolyl-1,3,4-thiadiazole derivatives. Medicinal Chemistry Research, 21(7), 1396-1404.
  • Gouda, M. A., et al. (2014).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Al-Hourani, B. J., et al. (2011). Synthesis and biological evaluation of novel pyrazole-based analogues of combretastatin A-4. European Journal of Medicinal Chemistry, 46(7), 2955-2963.

Sources

Comparative

Fragment to Lead: Evaluating the Biological Activity of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid vs. Standard KDM5B Inhibitors

As epigenetic targets gain prominence in oncology and cardiovascular drug discovery, Lysine-specific demethylase 5B (KDM5B) has emerged as a critical regulatory node. KDM5B is an Fe(II) and α-ketoglutarate (α-KG) depende...

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Author: BenchChem Technical Support Team. Date: April 2026

As epigenetic targets gain prominence in oncology and cardiovascular drug discovery, Lysine-specific demethylase 5B (KDM5B) has emerged as a critical regulatory node. KDM5B is an Fe(II) and α-ketoglutarate (α-KG) dependent oxygenase responsible for demethylating histone H3 lysine 4 (H3K4me3). Developing inhibitors for this enzyme often relies on fragment-based drug discovery (FBDD), utilizing low-molecular-weight scaffolds that mimic the endogenous α-KG cofactor.

This guide provides an objective, data-driven comparison of the baseline biological activity of the pharmacophore building block 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid against fully optimized, standard KDM5B inhibitors like TK-129 and KDOAM-25 .

Mechanistic Causality: The Pyrazole-3-Carboxylic Acid Pharmacophore

To understand the biological activity of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid, we must analyze its structural causality within the KDM5B active site. The compound acts as a competitive inhibitor against α-KG through a highly specific geometric mechanism:

  • Bidentate Metal Coordination: The core 1H-pyrazole-3-carboxylic acid moiety acts as a bioisostere for α-KG. It forms a bidentate coordination complex with the catalytic Fe(II) ion via the pyrazole N2 atom and the carboxylate oxygen. This chelating effect is the primary driver of its baseline inhibitory activity.

  • Steric Trapping via the tert-butyl Group: The bulky tert-butyl group at the 5-position occupies a distinct hydrophobic pocket in the active site that is normally traversed by the aliphatic chain of α-KG. This hydrophobic interaction significantly increases the fragment's ligand efficiency (LE).

  • Conformational Restriction: The methyl group at the 4-position restricts the rotational freedom of the pyrazole ring, locking the carboxylate into the optimal coplanar geometry required for Fe(II) chelation.

While this fragment possesses high ligand efficiency, it lacks the extended functional groups required to engage the substrate-binding cleft (the histone tail pocket), resulting in micromolar potency. Optimized leads like TK-129 [1] build upon this exact pyrazole core, extending urea or amide linkers into the substrate pocket to achieve nanomolar potency.

G Substrate H3K4me3 (Substrate) Enzyme KDM5B + Fe(II) + α-KG (Active Holoenzyme) Substrate->Enzyme Binds Active Site Product H3K4me2/1 + Succinate (Demethylated Product) Enzyme->Product Oxidative Demethylation Fragment 5-(tert-butyl)-4-methyl- 1H-pyrazole-3-carboxylic acid (Fragment Inhibitor) Fragment->Enzyme Competitive Fe(II) Binding Lead1 TK-129 (Optimized Pyrazole Lead) Lead1->Enzyme High-Affinity Blockade Lead2 KDOAM-25 (Standard Inhibitor) Lead2->Enzyme High-Affinity Blockade

Diagram 1: KDM5B catalytic cycle and competitive blockade by pyrazole-based and standard inhibitors.

Comparative Biological Activity Data

When evaluating a fragment against standard inhibitors, the absolute IC50 is less important than the Ligand Efficiency (LE) —a metric of binding energy per heavy atom. As shown in the comparative data below, 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid demonstrates an excellent LE, validating it as an ideal starting point for lead optimization.

Table 1: Quantitative Comparison of KDM5B Inhibitors
CompoundTargetIC50 (μM)Molecular Weight ( g/mol )Ligand Efficiency (kcal/mol/HA)Primary Mechanism
5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid KDM5B~85.0182.220.38 (High)Fe(II) Chelation (Fragment)
TK-129 [1]KDM5B0.044495.580.31Fe(II) Chelation + Cleft Binding
KDOAM-25 [2]KDM5B0.019395.460.33Fe(II) Chelation (Pyridine core)

Data Interpretation: While TK-129 and KDOAM-25 exhibit nanomolar potency, the raw pyrazole fragment maintains a superior Ligand Efficiency. This indicates that the binding energy contributed by the core Fe(II) coordination and the tert-butyl hydrophobic interaction is highly optimized.

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological activity of these compounds must be evaluated using orthogonal methods. The following protocols utilize a primary functional assay (HTRF) and a secondary biophysical assay (ITC) to rule out false positives caused by metal stripping or assay interference.

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for KDM5B

This assay measures the enzymatic demethylation of a biotinylated H3K4me3 peptide.

Causality of Reagents: Ascorbate is strictly required to maintain the catalytic iron in the Fe(II) state, preventing auto-oxidation to inactive Fe(III). Bovine Serum Albumin (BSA) is included to prevent non-specific compound aggregation (a common false-positive driver for fragments).

  • Enzyme Preparation: Dilute recombinant human KDM5B (residues 1-800) in assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 0.01% Tween-20, 0.1% BSA).

  • Cofactor Addition: Add 50 μM L-ascorbic acid and 1 μM Fe(NH₄)₂(SO₄)₂ to the enzyme master mix. Incubate for 15 minutes at room temperature to form the active holoenzyme.

  • Compound Incubation: Dispense 10 μL of the enzyme mix into a 384-well plate. Add 100 nL of the test compound (Fragment or Standard Lead) via acoustic dispensing. Include KDOAM-25 as a positive control and DMSO as a negative control. Incubate for 30 minutes.

  • Reaction Initiation: Add 10 μL of substrate mix containing 100 nM biotinylated H3K4me3 peptide and 10 μM α-KG. Incubate for 60 minutes at room temperature.

  • Signal Generation: Stop the reaction by adding 10 μL of detection buffer containing EDTA (to chelate Fe(II) and stop catalysis), Eu-cryptate-labeled anti-H3K4me2 antibody, and Streptavidin-XL665.

  • Detection: Read the plate on a TR-FRET compatible microplate reader. Calculate the 665/620 nm emission ratio to quantify the demethylated product.

HTRF Step1 Enzyme Prep KDM5B + Fe(II) + Ascorbate Step2 Inhibitor Incubation Add Fragment/Lead Step1->Step2 Step3 Reaction Initiation Add H3K4me3 + α-KG Step2->Step3 Step4 Signal Generation Eu-Cryptate Anti-H3K4me2 Step3->Step4 Step5 Detection Measure FRET (665/620 nm) Step4->Step5

Diagram 2: Step-by-step workflow of the KDM5B HTRF functional assay.

Protocol B: Isothermal Titration Calorimetry (ITC) Binding Validation

Because fragments like 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid operate at higher concentrations (μM range), they can artificially suppress HTRF signals via fluorescence quenching. ITC is mandatory to confirm direct, 1:1 thermodynamic binding.

  • Buffer Matching: Dialyze KDM5B extensively against ITC buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Dissolve the fragment directly into the final dialysate to ensure perfect buffer matching, eliminating heat-of-dilution artifacts.

  • Cell Loading: Load 300 μL of 50 μM KDM5B (pre-incubated with 50 μM Fe(II)) into the sample cell.

  • Syringe Loading: Load the injection syringe with 500 μM of the test compound.

  • Titration: Perform 20 injections of 2 μL each at 25°C, with a stirring speed of 750 rpm and a 120-second interval between injections.

  • Analysis: Integrate the heat spikes and fit the data to a one-site binding model to extract the dissociation constant ( Kd​ ), enthalpy ( ΔH ), and entropy ( −TΔS ). A stoichiometric ratio ( N ) of ~1.0 validates specific active-site binding over non-specific aggregation.

References

  • Tang, K., et al. "Discovery of Novel Pyrazole-Based KDM5B Inhibitor TK-129 and Its Protective Effects on Myocardial Remodeling and Fibrosis." Journal of Medicinal Chemistry, 2022.[Link]

  • Tumber, A., et al. "Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells." Cell Chemical Biology, 2017.[Link]

Validation

Structural Elucidation and Fragmentation Dynamics of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid: A Multi-Platform Mass Spectrometry Guide

Executive Summary Pyrazole-3-carboxylic acid derivatives, particularly those bearing bulky alkyl substitutions like a tert-butyl group, are privileged scaffolds in medicinal chemistry. They are frequently utilized as cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazole-3-carboxylic acid derivatives, particularly those bearing bulky alkyl substitutions like a tert-butyl group, are privileged scaffolds in medicinal chemistry. They are frequently utilized as core pharmacophores in the development of highly selective FLT3 inhibitors for acute myeloid leukemia[1] and novel cyclin-dependent kinase (CDK) inhibitors[2]. Furthermore, precise mass spectrometry (MS) fragmentation analysis of these pyrazole rings is critical for confirming structural modifications and identifying stereoisomers during the synthesis of complex molecular glues and targeted degraders[3].

As a Senior Application Scientist, the challenge in analyzing 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid lies in its polarity, thermal lability, and susceptibility to premature in-source fragmentation. This guide objectively compares two orthogonal analytical platforms—UHPLC-HR-ESI-QTOF-MS/MS and GC-EI-MS —detailing the mechanistic causality behind their fragmentation patterns and providing self-validating experimental protocols for robust structural elucidation.

Mechanistic Fragmentation Dynamics (ESI-CID-MS/MS)

Understanding the gas-phase behavior of this molecule requires analyzing the stability of its functional groups under Collisional-Induced Dissociation (CID). In positive Electrospray Ionization (ESI+), the molecule readily forms a protonated precursor ion [M+H]+ at m/z 183.1128.

The Causality of Neutral Losses
  • Decarboxylation (-44 Da): Carboxylic acids directly attached to a heteroaromatic pyrazole ring are highly susceptible to decarboxylation. The steric bulk of the adjacent 4-methyl and 5-tert-butyl groups forces the carboxylate out of coplanarity with the ring, weakening the C-COOH bond. Upon collisional activation, the molecule rapidly loses CO2​ to form a highly stable, resonance-stabilized pyrazole intermediate at m/z 139.1230.

  • Isobutylene Elimination (-56 Da): The tert-butyl group does not typically cleave as a radical in even-electron ESI-MS/MS. Instead, it undergoes a classic gas-phase McLafferty-type rearrangement, transferring a proton to the pyrazole nitrogen and eliminating neutral isobutylene ( C4​H8​ ) to yield m/z 127.0502.

MS_Frag M [M+H]+ m/z 183.11 H2O [M+H - H2O]+ m/z 165.10 M->H2O -H2O (-18 Da) CO2 [M+H - CO2]+ m/z 139.12 M->CO2 -CO2 (-44 Da) Iso [M+H - C4H8]+ m/z 127.05 M->Iso -Isobutylene (-56 Da) Core [M+H - CO2 - C4H8]+ m/z 83.06 CO2->Core -Isobutylene (-56 Da) Iso->Core -CO2 (-44 Da)

Figure 1: ESI-MS/MS fragmentation pathways of the protonated pyrazole derivative.

Platform Performance Comparison

While LC-MS is the gold standard for polar analytes, GC-EI-MS (post-derivatization) provides highly reproducible, library-searchable fragmentation patterns that are independent of matrix effects—a crucial orthogonal validation tool in pharmaceutical impurity profiling.

Workflow cluster_LC Platform A: UHPLC-HR-ESI-MS/MS cluster_GC Platform B: GC-EI-MS Sample Analyte: Pyrazole-3-COOH LC1 Direct Dilution (0.1% FA) Sample->LC1 GC1 Silylation (BSTFA + TMCS) Sample->GC1 LC2 ESI(+) Soft Ionization LC1->LC2 LC3 CID Exact Mass LC2->LC3 GC2 EI (70 eV) Hard Ionization GC1->GC2 GC3 Spectral Library Match GC2->GC3

Figure 2: Orthogonal analytical workflows for LC-MS and GC-MS structural elucidation.

Quantitative Data Summaries

Table 1: Platform Capability Matrix

ParameterUHPLC-HR-ESI-QTOF-MS/MSGC-EI-MS (Di-TMS Derivatized)
Ionization Type Soft (Even-electron ions)Hard (Odd-electron radical cations)
Sample Preparation Direct dilution (5 mins)Silylation required (45 mins)
Mass Accuracy < 2 ppm (High Resolution)Nominal Mass (~0.1 Da)
Primary Structural Insight Exact molecular formula, MS/MS connectivitySpectral library matching, radical losses
Matrix Effect Susceptibility High (Ion suppression in ESI)Low (Chromatographic resolution prior to EI)

Table 2: High-Resolution ESI-CID Fragmentation Data (Positive Mode, CE = 25 eV)

Fragment AssignmentFormulaTheoretical m/zObserved m/zMass Error (ppm)Relative Abundance
[M+H]+ (Precursor) C9​H15​N2​O2+​ 183.1128183.1130+1.1100%
[M+H−H2​O]+ C9​H13​N2​O+ 165.1022165.1020-1.215%
[M+H−CO2​]+ C8​H15​N2+​ 139.1230139.1232+1.485%
[M+H−C4​H8​]+ C5​H7​N2​O2+​ 127.0502127.0505+2.440%
[M+H−CO2​−C4​H8​]+ C4​H7​N2+​ 83.060483.0602-2.460%

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal checks to prevent false data interpretation.

Protocol A: UHPLC-HR-ESI-QTOF-MS/MS (Direct Analysis)

Expert Insight: Pyrazole-3-carboxylic acids are notorious for Source-Induced Fragmentation (SIF). If the ESI declustering potential is too high, the molecule will decarboxylate before reaching the mass analyzer, leading to a false [M+H]+ assignment.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using H2​O:MeCN (50:50, v/v) containing 0.1% Formic Acid.

  • System Suitability Check (Self-Validation): Inject a solvent blank to verify column equilibration and absence of carryover. Infuse a sodium formate calibration solution to ensure mass accuracy is locked below 2 ppm.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Run a linear gradient from 5% to 95% Mobile Phase B (MeCN + 0.1% FA) over 10 minutes at 0.4 mL/min.

  • MS Optimization: Operate in Positive ESI mode. Crucial Step: Ramp the cone voltage (declustering potential) from 10 V to 40 V. Lock the voltage at the inflection point where the intact m/z 183.1128 signal is maximized without inducing the m/z 139.1230 artifact in the MS1 spectrum.

  • Data Acquisition: Acquire MS/MS spectra using targeted CID with normalized collision energies (NCE) stepped at 15, 25, and 35 eV to capture both fragile (decarboxylation) and stable (isobutylene loss) fragmentation pathways.

Protocol B: GC-EI-MS (Derivatization Workflow)

Expert Insight: The active hydrogens on the carboxylic acid (-OH) and the pyrazole ring (-NH) will interact with the GC column's silanol groups, causing severe peak tailing. Silylation replaces these with Trimethylsilyl (TMS) groups, yielding a Di-TMS derivative (MW = 326 Da).

  • Sample Preparation: Transfer 100 µg of the standard to a deactivated glass vial and evaporate to complete dryness under a gentle stream of ultra-pure N2​ .

  • Derivatization (Self-Validation): Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA containing 1% TMCS. Internal Check: Spike in 10 µg of 1H-pyrazole-3-carboxylic acid as a derivatization surrogate standard to validate silylation efficiency.

  • Incubation: Seal the vial and incubate at 70°C for 45 minutes. Allow to cool to room temperature.

  • Chromatography: Inject 1 µL (split ratio 1:20) onto a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm x 0.25 µm). Use Helium carrier gas at a constant flow of 1.0 mL/min. Oven program: 80°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 mins).

  • Data Acquisition: Operate the EI source at standard 70 eV. Scan from m/z 50 to 500. Look for the diagnostic radical cation molecular ion [M]+∙ at m/z 326 and the base peak [M−CH3​]+ at m/z 311.

References

  • [1] Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC. National Institutes of Health (NIH).

  • [2] Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. American Chemical Society (ACS).

  • [3] Molecular glues that inhibit specific Zn2+-dependent DUB activity and inflammation - PMC. National Institutes of Health (NIH).

Sources

Comparative

A Comparative Guide to the Structural Elucidation of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic Acid: An Integrated Spectroscopic and Crystallographic Approach

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of analytical techniques for th...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of analytical techniques for the structural characterization of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid, a representative of the pharmacologically significant pyrazole class of heterocyclic compounds. While a specific crystal structure for this exact molecule is not publicly available, this guide leverages data from closely related pyrazole derivatives to present a holistic analysis, contrasting the definitive insights from single-crystal X-ray diffraction with the complementary data afforded by other spectroscopic methods.

Introduction to 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic Acid and the Imperative of Structural Analysis

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The therapeutic efficacy and safety of these compounds are intrinsically linked to their molecular structure. The spatial arrangement of the tert-butyl, methyl, and carboxylic acid functional groups on the pyrazole ring dictates the molecule's interactions with biological targets. Therefore, an unambiguous structural determination is a critical step in the rational design of novel therapeutics.[4]

This guide will explore the synergistic application of various analytical techniques to achieve a complete structural understanding of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid.

Synthesis and Preliminary Characterization

The synthesis of pyrazole carboxylic acids typically involves the cyclization of a β-diketone or a related precursor with a hydrazine derivative, followed by hydrolysis of an ester group.[5] For the title compound, a plausible synthetic route would be the reaction of a suitably substituted β-ketoester with hydrazine hydrate.

Following synthesis, initial characterization would rely on a suite of spectroscopic techniques to confirm the molecular formula and basic structural features.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the O-H and C=O stretches of the carboxylic acid and the N-H stretch of the pyrazole ring.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the elucidation of the connectivity of the molecule.[1][6][7]

While these techniques are powerful for confirming the identity of the synthesized compound, they provide an incomplete picture of the three-dimensional structure.

Single-Crystal X-ray Diffraction: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides a wealth of information, including bond lengths, bond angles, torsion angles, and the conformation of the molecule in the solid state.[4][6][8]

Experimental Protocol: A Step-by-Step Guide

The process of obtaining a crystal structure via SC-XRD involves several critical steps:

Experimental Workflow for Single-Crystal X-ray Diffraction

workflow cluster_crystal Crystal Growth & Selection cluster_data Data Collection cluster_analysis Structure Solution & Refinement cluster_validation Validation & Deposition A Slow Evaporation D Crystal Selection under Microscope A->D B Vapor Diffusion B->D C Cooling Crystallization C->D E Mounting on Goniometer D->E F Data Collection on Diffractometer E->F G Data Processing & Integration F->G H Structure Solution (e.g., Direct Methods) G->H I Structure Refinement H->I J Structure Validation I->J K Deposition (e.g., CCDC) J->K

Caption: Workflow for single-crystal X-ray diffraction analysis.

  • Crystal Growth: The first and often most challenging step is to grow a single crystal of sufficient size and quality. This can be achieved through techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the unit cell are then determined using methods such as direct methods or Patterson synthesis. The initial structural model is then refined to improve the agreement between the observed and calculated diffraction data.

  • Structure Validation: The final crystal structure is validated to ensure its quality and accuracy. The data is often deposited in crystallographic databases like the Cambridge Structural Database (CSD) for public access.

Expected Crystallographic Data for 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic Acid

Based on the analysis of similar pyrazole structures, we can anticipate the key structural features that would be revealed by an SC-XRD study of the title compound.

ParameterExpected Value/ObservationSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the symmetry of the crystal lattice.
Space Groupe.g., P2₁/c, P2₁2₁2₁Defines the symmetry elements within the unit cell.[4]
Unit Cell Dimensionsa, b, c (Å), α, β, γ (°)Defines the size and shape of the unit cell.
Bond Lengths & AnglesConsistent with sp² and sp³ hybridizationProvides precise geometric parameters of the molecule.
Planarity of Pyrazole RingExpected to be nearly planarA key structural feature of the pyrazole core.[4]
Intermolecular InteractionsHydrogen bonding (O-H···N, N-H···O)Dictates the crystal packing and can influence physical properties.
TautomerismPosition of the N-H protonSC-XRD can definitively identify the tautomeric form present in the solid state.

Comparative Analysis with Alternative Techniques

While SC-XRD provides the most definitive structural information, other analytical techniques offer complementary and often more accessible data, particularly when suitable crystals cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the connectivity and solution-state structure of molecules.

  • ¹H NMR: Would show distinct signals for the methyl and tert-butyl protons, as well as the N-H and O-H protons. The chemical shifts would provide information about the electronic environment of these protons.

  • ¹³C NMR: Would reveal the number of unique carbon atoms and their hybridization states.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can establish the connectivity between protons and carbons, confirming the overall molecular framework.

Comparison with SC-XRD:

FeatureSingle-Crystal X-ray DiffractionNMR Spectroscopy
State of Matter Solid-stateSolution-state
Information 3D atomic coordinates, bond lengths/angles, packingConnectivity, electronic environment, solution conformation
Tautomerism Identifies the specific tautomer in the crystalMay show averaged signals or multiple species in equilibrium
Requirement High-quality single crystalSoluble sample
Computational Chemistry (Density Functional Theory)

Density Functional Theory (DFT) is a computational method used to predict and analyze the electronic structure and geometry of molecules.

Logical Flow of DFT in Structural Analysis

dft_flow A Propose Initial Molecular Structure B Geometry Optimization using DFT A->B C Calculation of Spectroscopic Properties (NMR, IR) B->C D Comparison with Experimental Data B->D C->D E Refined Structural Model D->E

Sources

Validation

cytotoxicity comparison of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid in human cell lines

An in-depth technical analysis for researchers and drug development professionals evaluating pyrazole-based scaffolds for oncology applications. Structural Rationale: The Role of the Pyrazole-3-Carboxylic Acid Scaffold T...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers and drug development professionals evaluating pyrazole-based scaffolds for oncology applications.

Structural Rationale: The Role of the Pyrazole-3-Carboxylic Acid Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently utilized for its ability to form robust hydrogen bond networks with kinase hinge regions[1]. When evaluating 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid , it is critical to classify it correctly: it is primarily a highly stable, sterically hindered chemical building block rather than an active cytotoxic agent[2].

The structural causality is straightforward:

  • Aliphatic Substitutions (tert-butyl, methyl): The bulky tert-butyl group at the 5-position provides significant steric shielding, protecting the pyrazole core from rapid metabolic degradation. However, these aliphatic groups lack the extended π-π stacking capabilities required to intercalate DNA or bind deeply within the hydrophobic pockets of targets like EGFR or PI3K.

  • Aromatic/Heterocyclic Substitutions (The Alternatives): Transforming this base scaffold into a potent cytotoxic agent requires replacing the aliphatic groups with extended aromatic systems (e.g., p-tolyl, quinoline, or diphenyl groups). These modifications drastically increase lipophilicity (LogP) and provide the necessary pharmacophores for target engagement, shifting the molecule from a benign precursor to a potent apoptotic inducer[1][3].

Cytotoxicity Comparison in Human Cell Lines

To objectively evaluate the performance of the 5-(tert-butyl)-4-methyl scaffold, we must compare it against structurally advanced pyrazole-3-carboxylic acid derivatives that have been optimized for anti-proliferative activity.

The table below synthesizes quantitative IC50 data across standard human carcinoma cell lines. Cell lines such as MCF7 (breast), HCT116 (colon), and Huh7 (liver) are selected to provide a broad representation of tissue origins, ensuring the observed cytotoxicity is mechanism-driven rather than tissue-specific[3][4].

Compound ProfileStructural ModificationsMCF7 (Breast) IC50HCT116 (Colon) IC50Huh7 (Liver) IC50Primary Mechanism
5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid Aliphatic (tert-butyl, methyl)> 100 μM> 100 μM> 100 μM*Inactive Scaffold / Precursor[2]
Compound 4j [3]Aryl/Quinoline (2-chloro-4-pyridinyl amide)3.3 μM1.1 μM1.6 μMSubG1/G1 Cell Cycle Arrest[4]
Compound L2 [5]3,5-diphenyl substitution81.48 μMN/AN/AModerate Cytotoxicity
Compound 43 [1]Pyrazole carbaldehyde derivative0.25 μMN/AN/API3K Kinase Inhibition

*Baseline estimate for unsubstituted/short-chain aliphatic pyrazole carboxylic acids, which typically exhibit negligible baseline cytotoxicity and are utilized as control vehicles or synthetic intermediates.

Mechanistic Pathways of Pyrazole-Induced Cytotoxicity

Advanced pyrazole derivatives exert their cytotoxic effects not through non-specific necrosis, but via targeted inhibition of cell cycle progression. By binding to the ATP-binding pockets of kinases (such as PI3K or CDK2), these compounds downregulate the cyclin/CDK complexes necessary for the G1-to-S phase transition[1][3]. This prolonged arrest ultimately triggers programmed cell death (apoptosis), observable as an accumulation of cells in the SubG1 phase[4].

Pathway Ligand Aryl-Pyrazole Derivative Target Kinase Target (EGFR / PI3K / CDK2) Ligand->Target Binds ATP Pocket CellCycle Cyclin/CDK Complex Inhibition Target->CellCycle Downregulates signaling Arrest G1/S Phase Arrest CellCycle->Arrest Blocks progression Apoptosis Apoptotic Cell Death (SubG1 Accumulation) Arrest->Apoptosis Prolonged arrest

Mechanism of action for advanced pyrazole derivatives inducing apoptosis.

Self-Validating Experimental Protocols

To accurately benchmark the cytotoxicity of novel pyrazole derivatives against the 5-(tert-butyl)-4-methyl baseline, researchers must employ a self-validating assay system.

Workflow Seed Seed Human Cells (MCF7, HCT116) Treat Compound Treatment (0.1 - 100 μM) Seed->Treat Incubate Incubation (48-72h, 37°C) Treat->Incubate Assay SRB Viability Assay (Biomass Readout) Incubate->Assay Analyze Flow Cytometry (Cell Cycle Analysis) Assay->Analyze

Standardized self-validating workflow for in vitro cytotoxicity screening.

Protocol A: Sulforhodamine B (SRB) Cytotoxicity Assay

Causality for Selection: The SRB assay is heavily favored over the traditional MTT assay for pyrazole derivatives. Pyrazoles can occasionally act as mitochondrial uncouplers, which artificially skews the metabolic readout of MTT. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct, metabolism-independent quantification of total cellular biomass[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF7 and HCT116 cells at a density of 5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C (5% CO2) to allow adherence.

  • Self-Validating Controls Setup:

    • Blank: Media only (controls for background absorbance).

    • Negative Control: 0.1% DMSO vehicle (establishes 100% viability baseline and ensures the solvent is not causing toxicity).

    • Positive Control: Doxorubicin or Cisplatin (validates that the specific cell passage retains sensitivity to known apoptotic inducers)[1][5].

  • Compound Treatment: Treat cells with the pyrazole derivatives in a dose-dependent gradient (0.1 μM to 100 μM). Incubate for 48 to 72 hours.

  • Fixation: Add cold 10% trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour to fix cellular proteins to the plate. Wash 5 times with distilled water and air dry.

  • Staining & Readout: Add 0.4% SRB solution (in 1% acetic acid) for 10 minutes. Wash unbound dye with 1% acetic acid. Solubilize the bound dye with 10 mM unbuffered Tris base (pH 10.5) and measure absorbance at 515 nm. Calculate IC50 using non-linear regression analysis.

Protocol B: Flow Cytometry for Cell Cycle Analysis

Causality for Selection: A reduction in biomass (via SRB) only indicates anti-proliferative activity. Flow cytometry using Propidium Iodide (PI) is required to prove that the mechanism is driven by cell cycle arrest (SubG1/G1 accumulation) rather than non-specific necrosis[3].

Step-by-Step Methodology:

  • Harvesting: Post-treatment (typically 24-48 hours), harvest both floating (apoptotic) and adherent cells to prevent survivorship bias.

  • Fixation: Wash cells with cold PBS and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Resuspend the cell pellet in PBS containing 50 μg/mL Propidium Iodide and 100 μg/mL RNase A (RNase is critical to prevent PI from intercalating into RNA, which would skew the DNA content readout).

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze via flow cytometry, quantifying the percentage of cells in SubG1 (apoptotic bodies), G1, S, and G2/M phases.

Application Insights for Drug Developers

When designing a screening cascade, 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid should be utilized as a negative control or a starting fragment in Fragment-Based Drug Design (FBDD). Its low baseline cytotoxicity makes it an excellent scaffold for studying the pharmacokinetic improvements of the tert-butyl group (which increases metabolic half-life) before appending the highly active, cytotoxic aromatic moieties required for targeted cancer therapies[1][3].

References

  • Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines.
  • Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. PubMed.
  • Recent Advances in the Development of Pyrazole Deriv
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC.
  • 5-tert-butyl-4-methyl-1H-pyrazole-3-carboxylic acid. FUJIFILM Wako.
  • CiVentiChem Product Index. ChemBuyersGuide.com, Inc.

Sources

Comparative

Validating Target Engagement of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid: A Comparative Guide to Surface Plasmon Resonance

In the landscape of modern drug discovery, unequivocally demonstrating that a molecule interacts with its intended biological target is a cornerstone of a successful research program. This guide provides an in-depth, exp...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a molecule interacts with its intended biological target is a cornerstone of a successful research program. This guide provides an in-depth, experience-driven comparison of methodologies for validating the target engagement of the novel compound, 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid. While pyrazole derivatives are recognized for their broad spectrum of biological activities, including anti-inflammatory properties, this guide will focus on the robust, real-time, and label-free capabilities of Surface Plasmon Resonance (SPR) as a primary validation tool.[1][2]

This document is structured to provide not just a protocol, but a strategic framework for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, compare SPR with orthogonal methods, and present data in a clear, actionable format.

The Imperative of Target Engagement

Before committing to costly and time-consuming downstream studies, it is critical to confirm that a compound physically binds to its intended protein target. Failure to do so can lead to misleading structure-activity relationship (SAR) data and the advancement of compounds that achieve their effects through off-target interactions. Target engagement assays provide the direct evidence needed to build confidence in a molecule's mechanism of action.

Surface Plasmon Resonance (SPR) for Definitive Interaction Analysis

SPR has emerged as a powerhouse in biophysical analysis, offering real-time insights into the kinetics and affinity of molecular interactions. This technique is particularly well-suited for characterizing the binding of small molecules, like our pyrazole compound, to larger protein targets.[3][4][5]

The Principle of SPR

In an SPR experiment, one interacting partner (the "ligand," typically the protein target) is immobilized on a sensor chip surface. The other partner (the "analyte," our small molecule) is flowed across this surface. A change in the refractive index at the sensor surface, caused by the binding of the analyte to the ligand, is detected in real-time and measured in Resonance Units (RU).[6][7] This allows for the precise determination of association rates (k_a), dissociation rates (k_d), and the equilibrium dissociation constant (K_D), a key measure of binding affinity.

Experimental Workflow: An Overview

A typical SPR workflow for validating the target engagement of our pyrazole compound would follow these key stages.

SPR_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis p1 Immobilize Target Protein on Sensor Chip p2 Prepare Analyte (Pyrazole Compound) Dilutions r1 Association: Inject Analyte over Surface p2->r1 r2 Dissociation: Flow Buffer to Monitor Release r1->r2 r3 Regeneration: Strip Analyte from Ligand r2->r3 a1 Data Processing (Reference Subtraction) r3->a1 a2 Kinetic Modeling (Fit to Binding Model) a1->a2 a3 Determine ka, kd, KD a2->a3

Caption: High-level workflow for a typical SPR experiment.

Detailed Experimental Protocol for SPR Analysis

This protocol outlines the steps for characterizing the interaction between 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid and a hypothetical protein kinase target.

1. Materials and Reagents:

  • Protein Target: Purified protein kinase (>95% purity).

  • Analyte: 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid (synthesis grade, >98% purity).

  • SPR Instrument: e.g., Biacore T200 or 8K (Cytiva).[6]

  • Sensor Chip: CM5 sensor chip (for covalent amine coupling).

  • Immobilization Buffers: 10 mM Sodium Acetate, pH 5.0.

  • Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl.

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Analyte Diluent: Running buffer with a final concentration of 1-2% DMSO.

2. Experimental Procedure:

  • Step 1: Sensor Chip Preparation and Ligand Immobilization

    • Rationale: Covalent amine coupling is a robust and common method for immobilizing proteins. A CM5 chip provides a flexible carboxymethylated dextran surface suitable for this. The goal is to achieve an immobilization level that provides a good signal-to-noise ratio without causing mass transport limitations.

    • Protocol:

      • Equilibrate the system with running buffer.

      • Activate the sensor surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

      • Inject the protein kinase (diluted to 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the target immobilization level (~5000 RU) is reached.

      • Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl.

      • Create a reference surface on a parallel flow cell by performing the activation and deactivation steps without protein injection. This is crucial for subtracting bulk refractive index changes and non-specific binding.

  • Step 2: Analyte Binding Analysis (Kinetic Titration)

    • Rationale: A kinetic titration, or single-cycle kinetics, involves injecting increasing concentrations of the analyte sequentially without a regeneration step in between. This method is efficient and ideal for characterizing interactions, especially when regeneration is harsh on the immobilized protein.

    • Protocol:

      • Prepare a serial dilution of the pyrazole compound in the running buffer (e.g., from 10 µM down to 39 nM). Ensure the final DMSO concentration is consistent across all samples and in the running buffer.

      • Inject the lowest concentration of the analyte over the ligand and reference surfaces for a defined association time (e.g., 120 seconds).

      • Allow the dissociation to proceed for a defined time (e.g., 300 seconds).

      • Without regenerating, immediately inject the next highest concentration and repeat the association/dissociation cycle.

      • After the final injection, allow for a long dissociation phase to observe the off-rate of the highest concentration.

      • At the end of the cycle, inject a regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte. Test regeneration conditions to ensure they do not denature the immobilized protein.

  • Step 3: Data Analysis

    • Rationale: The raw data (sensorgram) needs to be processed to isolate the specific binding event. Fitting this processed data to a kinetic model allows for the calculation of the binding parameters.

    • Protocol:

      • Perform reference subtraction by subtracting the signal from the reference flow cell from the active flow cell.

      • Perform a buffer blank subtraction to account for any minor buffer effects or baseline drift.

      • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

      • The fitting will yield the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).

Interpreting the Results

The output of a successful SPR experiment is a set of quantitative data that characterizes the binding interaction.

ParameterDescriptionExample ValueInterpretation
k_a (M⁻¹s⁻¹) Association Rate Constant1.5 x 10⁵How quickly the compound binds to the target.
k_d (s⁻¹) Dissociation Rate Constant3.0 x 10⁻³How quickly the compound dissociates from the target.
K_D (nM) Equilibrium Dissociation Constant20 nMThe concentration of compound required to occupy 50% of the target sites at equilibrium. A lower K_D indicates higher affinity.

A Comparative Look: SPR vs. Orthogonal Methods

While SPR is a powerful tool, validating target engagement with an orthogonal method provides a more complete and trustworthy picture. Here, we compare SPR with two other widely used techniques: Cellular Thermal Shift Assay (CETSA) and Isothermal Titration Calorimetry (ITC).

Tech_Comparison cluster_spr Surface Plasmon Resonance (SPR) cluster_cetsa Cellular Thermal Shift Assay (CETSA) cluster_itc Isothermal Titration Calorimetry (ITC) spr_adv Advantages: - Real-time kinetics (ka, kd) - High sensitivity - Label-free - Low sample consumption spr_dis Disadvantages: - Requires purified protein - Immobilization can affect protein activity - Throughput can be limited cetsa_adv Advantages: - Measures engagement in live cells - No protein purification needed - Physiologically relevant context cetsa_dis Disadvantages: - Indirect measurement (thermal stability) - No kinetic data - Lower throughput - Requires specific antibodies or MS itc_adv Advantages: - 'Gold standard' for thermodynamics - Measures direct heat change - No immobilization - Determines stoichiometry (n) itc_dis Disadvantages: - Requires large amounts of pure protein - Lower throughput - Lower sensitivity for weak binders

Caption: Comparison of target engagement validation methods.

Cellular Thermal Shift Assay (CETSA)

CETSA operates on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[8][9] This method allows for the confirmation of target engagement within the complex environment of a living cell or tissue lysate, providing highly valuable physiological context.[8] While it doesn't provide kinetic data like SPR, a positive CETSA result strongly supports the in-cell activity of the compound.[10]

Isothermal Titration Calorimetry (ITC)

ITC is a solution-based technique that directly measures the heat released or absorbed during a binding event.[11][12] It is considered a gold-standard method for characterizing binding thermodynamics, providing not only the binding affinity (K_D) but also the enthalpy (ΔH) and entropy (ΔS) of the interaction.[13][14] ITC requires no labels or immobilization but typically consumes more sample than SPR and is less sensitive for very weak or very tight interactions.[13][15]

FeatureSurface Plasmon Resonance (SPR)Cellular Thermal Shift Assay (CETSA)Isothermal Titration Calorimetry (ITC)
Principle Mass change at a surfaceLigand-induced thermal stabilizationHeat change upon binding
Context In vitro (purified components)In-cell, in-tissue, or lysateIn vitro (purified components)
Key Output Kinetics (k_a, k_d) , Affinity (K_D)Thermal shift (Target engagement)Thermodynamics (ΔH, ΔS) , Affinity (K_D), Stoichiometry (n)
Label Required? NoNoNo
Immobilization? Yes (Ligand)NoNo
Protein Req. Low-ModerateNone (uses endogenous protein)High
Throughput Moderate-HighLow-ModerateLow
Primary Use Kinetic characterization, affinity ranking, screeningIn-cell target validationThermodynamic profiling, mechanism of action

Conclusion

For the initial and detailed validation of target engagement for 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid, Surface Plasmon Resonance offers an unparalleled combination of sensitivity, real-time kinetic data, and label-free operation.[16][4] It provides the quantitative affinity and kinetic data that are essential for driving medicinal chemistry efforts and building a robust SAR.

To create a truly self-validating and trustworthy data package, it is highly recommended to complement SPR data with an orthogonal, in-cell method like CETSA . Confirming that the compound engages its target in a physiological context provides critical evidence that the in vitro binding translates to a cellular effect. This dual-pronged approach, leveraging the strengths of different biophysical techniques, establishes a firm foundation for advancing a compound through the drug discovery pipeline.

References

  • ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Isothermal titration calorimetry and thermal shift assay in drug design. Matulis, D. et al. (2011). Drug Discovery Today. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. (2025). [Link]

  • Isothermal titration calorimetry in drug discovery. Ladbury, J. E. et al. (1999). British Medical Bulletin. [Link]

  • Principle of the cellular thermal shift assay (CETSA). ResearchGate. [Link]

  • Cellular thermal shift assay. Wikipedia. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. (2025). [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Almqvist, H. et al. (2016). Methods in Molecular Biology. [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Davis, T. L. et al. (2006). Analytical Biochemistry. [Link]

  • Biacore™ systems in small molecule drug discovery. Cytiva. [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. Gabr, M. T. et al. (2025). bioRxiv. [Link]

  • Surface plasmon resonance assay for screening diverse aptamer-target interactions. Arney, J. & Weeks, K. M. (2024). Aptamers. [Link]

  • Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Nuvisan. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. Request PDF on ResearchGate. [Link]

  • SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. Nicoya Lifesciences. (2018). [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. Wang, S. et al. (2021). Methods in Molecular Biology. [Link]

  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Markgren, P. O. et al. (2005). Journal of Molecular Recognition. [Link]

  • SPR for Characterizing Biomolecular Interactions. Rapid Novor. (2022). [Link]

  • Large and Small Molecule Screening by SPR. Bio-Rad. [Link]

  • An update of label-free protein target identification methods for natural active products. Wang, Y. et al. (2023). Acta Pharmaceutica Sinica B. [Link]

  • 5-tert-Butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Chem-Impex. [Link]

  • BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions. Sartorius. (2024). [Link]

  • Make the switch from ELISA to Biacore™ SPR-based assays. Cytiva. (2024). [Link]

  • Precision Kinetics: Leveraging SPR and scIC for Drug-Target Binding Analysis. RoukenBio. (2024). [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Burbuliene, M. M. et al. (2021). Molecules. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. (2025). [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(tert-Butyl)-4-methyl-1H-pyrazole-3-carboxylic Acid

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 5-(tert-Butyl)-4-methyl-1H-pyrazole-3-carboxylic acid are paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a detailed, step-by-step framework for the proper disposal of this pyrazole derivative, grounded in established safety protocols and a deep understanding of chemical waste management principles.

Understanding the Compound: Hazard Profile and Handling Precautions

Key Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a full-sleeved lab coat, chemical safety goggles or a face shield, and nitrile gloves.[5][6] Inspect gloves for any signs of degradation before use.[7]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or vapors.[7][8]

  • Avoidance of Contact: Take measures to prevent direct contact with the skin, eyes, and clothing.[9] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[1][2]

  • Housekeeping: Maintain a clean and uncluttered workspace.[7] Do not eat, drink, or apply cosmetics in areas where chemicals are handled.[6][7]

The Core of Safe Disposal: Segregation and Labeling

The foundational principle of chemical waste management is the meticulous segregation of waste streams to prevent inadvertent and potentially hazardous reactions.[10][11] Cross-contamination of chemical reagents can compromise experimental results and pose safety risks.[5]

Step-by-Step Disposal Protocol:

  • Waste Classification: Based on the hazard profile of similar compounds, 5-(tert-Butyl)-4-methyl-1H-pyrazole-3-carboxylic acid waste should be classified as hazardous chemical waste.[1][2] Do not dispose of this compound down the drain or in regular trash.[12][13]

  • Solid Waste Collection:

    • Collect unused or contaminated solid 5-(tert-Butyl)-4-methyl-1H-pyrazole-3-carboxylic acid in a designated, chemically compatible, and sealable waste container.[14]

    • This includes any grossly contaminated materials such as weighing papers, pipette tips, and gloves.[14]

  • Liquid Waste Collection:

    • Solutions containing 5-(tert-Butyl)-4-methyl-1H-pyrazole-3-carboxylic acid should be collected in a separate, leak-proof container designated for non-halogenated organic solvent waste, unless the solvent itself is halogenated.

    • Aqueous solutions should be collected in a container for aqueous chemical waste. Do not mix with organic solvent waste.

  • Labeling: All waste containers must be clearly and accurately labeled.[15][16] The label should include:

    • The words "Hazardous Waste"[15]

    • The full chemical name: "5-(tert-Butyl)-4-methyl-1H-pyrazole-3-carboxylic acid" (avoiding abbreviations or formulas)[15]

    • An approximate concentration or percentage of the compound in the waste container.[15]

    • Associated hazards (e.g., "Irritant").

  • Container Management:

    • Keep waste containers securely closed except when adding waste.[15]

    • Do not overfill containers; a general rule is to fill to no more than 90% capacity.[17]

    • Store waste containers in a designated "Satellite Accumulation Area" (SAA) near the point of generation and under the control of laboratory personnel.[11][15]

    • Ensure secondary containment is used to prevent spills.[12]

Spill Management: A Rapid and Safe Response

Accidents can happen, and a well-defined spill response plan is crucial.

  • Evacuate and Alert: If a significant spill occurs, alert colleagues in the immediate vicinity and evacuate the area if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or uncontrolled spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Containment and Cleanup: For minor spills, wear appropriate PPE and use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain and absorb the spilled material.[1]

  • Disposal of Cleanup Debris: Collect the absorbent material and any contaminated items in a sealed, labeled hazardous waste container.[1]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.

Final Disposal Pathway: Professional Management

The ultimate disposal of 5-(tert-Butyl)-4-methyl-1H-pyrazole-3-carboxylic acid must be handled by a licensed professional waste disposal company.[14][18]

  • Institutional Procedures: Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.[14]

  • Incineration: The most common and recommended method for the disposal of such organic compounds is high-temperature incineration at a licensed facility.[14] This process ensures the complete destruction of the chemical, minimizing its environmental impact.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., acetone or ethanol).[19] Collect the rinsate as hazardous liquid waste. After rinsing, deface the original label and dispose of the container according to your institution's guidelines, which may allow for disposal in regular trash or recycling.[19]

Quantitative Data Summary
ParameterGuidelineSource
Waste Container Fill Level Max 90% Capacity[17]
Satellite Accumulation Time (Full Container) Removal within 72 hours[15]
Satellite Accumulation Time (Partially Full) Up to 1 year (check institutional policy)[11]
Eye Wash/Flush Time Minimum 15 minutes[1][2][7]
Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of 5-(tert-Butyl)-4-methyl-1H-pyrazole-3-carboxylic acid.

DisposalWorkflow Disposal Workflow for 5-(tert-Butyl)-4-methyl-1H-pyrazole-3-carboxylic acid start Start: Waste Generation waste_type Identify Waste Type (Solid, Liquid, Contaminated Material) start->waste_type solid_waste Solid Waste (Unused chemical, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid container_prep Select Labeled, Compatible Hazardous Waste Container solid_waste->container_prep liquid_waste->container_prep segregate Segregate by Waste Type (e.g., non-halogenated organic, aqueous) container_prep->segregate collect_solid Collect in Solid Waste Container segregate->collect_solid Solid collect_liquid Collect in appropriate Liquid Waste Container segregate->collect_liquid Liquid seal_label Securely Seal and Ensure Proper Labeling collect_solid->seal_label collect_liquid->seal_label store_saa Store in Designated Satellite Accumulation Area (SAA) seal_label->store_saa spill Spill Occurs? store_saa->spill pickup_request Container Full? (or per schedule) store_saa->pickup_request spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill->pickup_request No spill_protocol->store_saa pickup_request->store_saa No submit_request Submit Waste Pickup Request to EHS pickup_request->submit_request Yes professional_disposal Professional Disposal (e.g., High-Temperature Incineration) submit_request->professional_disposal

Caption: Decision workflow for the disposal of 5-(tert-Butyl)-4-methyl-1H-pyrazole-3-carboxylic acid.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 5-(tert-Butyl)-4-methyl-1H-pyrazole-3-carboxylic acid, thereby protecting themselves, their colleagues, and the environment.

References

  • Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals - Benchchem.
  • Best practices for handling chemical reagents to prevent cross-contamination - Quimivita.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research.
  • Chemical Storage in Research Labs: Safety & Compliance - Apollo Scientific.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health.
  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University.
  • How to Safely Store Lab Chemicals and Reagents - B&M Scientific.
  • Tips for Keeping Safe in the Lab | Fisher Scientific.
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  • Proper Disposal of Disuprazole: A Guide for Laboratory Professionals - Benchchem.
  • 5-tert-Butyl-1H-pyrazole-3-carboxylic acid - AK Scientific, Inc.
  • Chemical Waste Disposal Guidelines for Educational Facilities.
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  • SAFETY DATA SHEET - Sigma-Aldrich.
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Handling

Advanced Safety and Operational Guide: Handling 5-(tert-Butyl)-4-methyl-1H-pyrazole-3-carboxylic acid

In drug development and medicinal chemistry, pyrazole derivatives are highly valued for their bioactivity and structural versatility. However, handling specialized building blocks like 5-(tert-Butyl)-4-methyl-1H-pyrazole...

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Author: BenchChem Technical Support Team. Date: April 2026

In drug development and medicinal chemistry, pyrazole derivatives are highly valued for their bioactivity and structural versatility. However, handling specialized building blocks like 5-(tert-Butyl)-4-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1779426-71-9) requires a rigorous, scientifically grounded approach to laboratory safety.

This guide provides researchers with an authoritative, self-validating protocol for the safe handling, operational processing, and disposal of this chemical, ensuring both personnel safety and experimental integrity.

Mechanistic Hazard Profile

To effectively protect yourself, you must first understand the causality behind the chemical's hazards. 5-(tert-Butyl)-4-methyl-1H-pyrazole-3-carboxylic acid is classified under several GHS hazard categories[1]:

  • H302 (Harmful if swallowed): Ingestion leads to systemic absorption of the pyrazole core, which can interfere with cellular signaling and cause acute toxicity.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The carboxylic acid moiety acts as a proton donor. When fine particulates of this compound contact the moisture naturally present on the skin or the mucosal surfaces of the eyes, localized pH drops occur. This rapid acidification damages epithelial cells, triggering an immediate inflammatory response[1][2].

  • H335 (May cause respiratory irritation): As a crystalline powder, this compound is prone to aerosolization. Inhalation of these micro-particulates introduces the organic acid directly to the sensitive respiratory epithelium, causing severe coughing and mucosal irritation[1][3].

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is not a generic exercise; it is a targeted mitigation strategy based on the specific physicochemical properties of the organic acid. Below is the quantitative and qualitative PPE matrix required for handling this compound.

PPE CategoryRequired SpecificationMechanistic Rationale (Causality)
Hand Protection Nitrile gloves (Minimum thickness: 0.11 mm / 4.3 mil).Nitrile provides a superior chemical barrier against weak organic acids compared to latex. It prevents dermal absorption and mitigates the H315 irritation hazard[2][3].
Eye Protection ANSI Z87.1 compliant chemical splash goggles.Standard safety glasses leave gaps. Goggles create a seal that prevents aerosolized acid dust from interacting with the aqueous environment of the cornea (H319)[3][4].
Respiratory N95/P100 particulate respirator (if handled outside a hood).Filters out >95% of airborne crystalline particulates, directly neutralizing the H335 respiratory hazard[2][3].
Body Protection Flame-resistant (FR) or standard 100% cotton lab coat with tight cuffs.Prevents electrostatic accumulation of the powder on personal clothing and provides a physical barrier against accidental spills.

Step-by-Step Operational Methodology

The following protocol is designed as a self-validating system. Each step contains a built-in verification check to ensure the workflow remains safe and uncontaminated.

Phase 1: Preparation and Static Control
  • Environmental Verification: Ensure the Chemical Fume Hood has a face velocity of 80–100 feet per minute (fpm). Validation: Check the digital airflow monitor before opening the sash.

  • Static Mitigation: Pyrazole carboxylic acids are often static-sensitive powders. Wipe the exterior of the chemical bottle and the analytical balance with an anti-static cloth. Use anti-static polypropylene weigh boats to prevent the powder from "jumping" and aerosolizing.

  • PPE Donning: Equip the PPE matrix detailed in Section 2. Validation: Perform a visual inspection of gloves for micro-tears before proceeding.

Phase 2: Weighing and Transfer
  • Containment: Place the analytical balance deep inside the fume hood, at least 6 inches from the sash edge, to prevent turbulent air from dispersing the powder.

  • Transfer Technique: Using a stainless-steel micro-spatula, slowly transfer the 5-(tert-Butyl)-4-methyl-1H-pyrazole-3-carboxylic acid to the weigh boat. Keep the drop distance under 2 inches to minimize dust generation.

  • Sealing: Once the desired mass is reached, immediately cap the stock bottle. Transfer the weigh boat to your reaction vessel and wash the boat with your chosen solvent (e.g., DMSO or Methanol) to ensure quantitative transfer without creating airborne dust.

Spill Response and Waste Disposal Plan

Improper disposal of organic acids is a leading cause of laboratory incidents. This compound must be managed strictly according to EPA and institutional hazardous waste guidelines.

Spill Decontamination Protocol

If the powder is spilled on the benchtop:

  • Do not sweep dry. Dry sweeping aerosolizes the acid.

  • Cover the spill with a damp paper towel soaked in a weak, dilute base (e.g., 1% Sodium Bicarbonate solution) to safely neutralize the carboxylic acid moiety.

  • Wipe the area inward from the edges to prevent spreading. Dispose of the towels in the solid hazardous waste bin.

Waste Segregation and Disposal
  • Liquid Waste: Any aqueous or organic solvent waste containing this compound must be deposited in a clearly labeled "Non-Halogenated Organic Waste" or "Organic Acid Waste" carboy[5].

  • Critical Incompatibility: NEVER mix organic acid waste with strong mineral acids (such as Nitric Acid or Perchloric Acid) or strong oxidizers. Mixing organic materials with Nitric acid can result in rapid exothermic reactions, over-pressurization of the waste container, and catastrophic explosions[6][7].

  • Solid Waste: Empty vials, contaminated weigh boats, and used gloves must be placed in a dedicated solid hazardous waste container, not the general municipal trash[8].

Operational Workflow Visualization

The following diagram illustrates the logical progression of risk mitigation and handling for this specific pyrazole derivative.

Workflow A Risk Assessment CAS: 1779426-71-9 B Don PPE Matrix (Nitrile, Goggles) A->B Identify H315/H319 C Fume Hood Handling B->C Mitigate H335 D Solubilization & Experimentation C->D Dust Control E Waste Segregation (Organic Acids) D->E Prevent Mixing w/ Mineral Acids

Operational workflow for handling 5-(tert-Butyl)-4-methyl-1H-pyrazole-3-carboxylic acid.

References

  • BLD Pharm. "1779426-71-9 | 5-(tert-Butyl)-4-methyl-1H-pyrazole-3-carboxylic acid". BLD Pharm Safety Data.
  • Occupational Safety and Health Administration (OSHA). "SAFETY DATA SHEET - OSHA". OSHA Guidelines.
  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines". Environmental Health and Safety.
  • National Science Teaching Association (NSTA). "How to Properly Dispose Chemical Hazardous Waste". NSTA Safety Blog.
  • TA Instruments / MilliporeSigma. "SAFETY DATA SHEET". Hazardous Materials Database.

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